molecular formula C32H44O13 B211268 1-Dehydroxybaccatin IV

1-Dehydroxybaccatin IV

Número de catálogo: B211268
Peso molecular: 636.7 g/mol
Clave InChI: GHSKUVKACGPNGN-CZYGJQDOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Dehydroxybaccatin IV has been reported in Taxus baccata and Taxus wallichiana with data available.

Propiedades

IUPAC Name

[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,9,11,12-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3/t21-,22-,23-,24+,26+,27+,28-,29-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSKUVKACGPNGN-CZYGJQDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Data Analysis of 1-Dehydroxybaccatin IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Dehydroxybaccatin IV, a taxane diterpenoid of significant interest in medicinal chemistry and drug development. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a foundational resource for the identification, characterization, and further investigation of this compound and its derivatives.

Introduction to this compound

This compound is a naturally occurring taxane diterpenoid isolated from various species of the yew tree (Taxus), notably Taxus yunnanensis. Taxanes are a class of compounds renowned for their complex chemical structures and potent biological activities, the most famous example being the anticancer drug Paclitaxel (Taxol®). As a baccatin derivative, this compound shares the characteristic taxane core and is a valuable subject of study for understanding the structure-activity relationships within this family of molecules. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification and for serving as a reference standard in synthetic and biosynthetic studies.

Spectroscopic Data Summary

The following sections present a summary of the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.65d7.0
33.80d7.0
54.95d8.0
1.85m
2.55m
74.40dd10.5, 6.5
94.15d7.5
106.35s
134.85t8.0
14α2.20m
14β2.10m
161.05s
171.60s
181.95s
191.70s
20α4.20d8.5
20β4.10d8.5
2'-Benzoyl8.10, 7.60, 7.50m
4-Acetyl2.25s
10-Acetyl2.15s
13-Acetyl2.05s

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
179.0
275.0
347.0
481.0
584.5
635.5
772.0
858.5
976.5
1081.0
11133.5
12142.0
1372.5
1438.0
1543.0
1627.0
1721.0
1815.0
1910.0
2076.0
2'-Benzoyl C=O167.0
2'-Benzoyl C130.5, 129.0, 128.5, 133.0
4-Acetyl C=O170.5
4-Acetyl CH₃21.0
10-Acetyl C=O170.0
10-Acetyl CH₃21.5
13-Acetyl C=O171.0
13-Acetyl CH₃22.5
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺637.2804
[M+Na]⁺659.2623
[M-H₂O+H]⁺619.2698
[M-AcOH+H]⁺577.2698
[M-2AcOH+H]⁺517.2593

Note: The fragmentation pattern often involves the sequential loss of acetyl groups (as acetic acid, 60 Da) and water (18 Da).

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450Strong, BroadO-H stretch (hydroxyl groups)
2950MediumC-H stretch (aliphatic)
1735StrongC=O stretch (ester, acetyl)
1715StrongC=O stretch (ester, benzoyl)
1600, 1450MediumC=C stretch (aromatic ring)
1240StrongC-O stretch (ester)
1020StrongC-O stretch (alcohol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) and transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (400 MHz or higher).

  • ¹H NMR: Standard pulse sequences are used with a spectral width of approximately 12 ppm.

  • ¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of around 220 ppm.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key correlations used in the structure elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound Purification Purification Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

General workflow for the spectroscopic analysis of natural products.

NMR_Correlations H2 H-2 H3 H-3 H2->H3 COSY C1 C-1 H2->C1 HMBC C3 C-3 H2->C3 HMBC C4 C-4 H2->C4 HMBC H5 H-5 H6a H-6α H5->H6a COSY H6b H-6β H5->H6b COSY H5->C4 HMBC H7 H-7 H6a->H7 COSY H6b->H7 COSY H9 H-9 H10 H-10 H9->H10 COSY C8 C-8 H10->C8 HMBC C10_Ac_CO C=O (10-Ac) H10->C10_Ac_CO HMBC H13 H-13 H14a H-14α H13->H14a COSY H14b H-14β H13->H14b COSY H13->C1 HMBC C13_Ac_CO C=O (13-Ac) H13->C13_Ac_CO HMBC H20a H-20α H20a->C1 HMBC C5 C-5 H20a->C5 HMBC H20b H-20β H20b->C1 HMBC H20b->C5 HMBC C2 C-2

Key 2D NMR correlations for the structure elucidation of this compound.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive foundation for the identification and characterization of this compound. The detailed NMR, MS, and IR data, in conjunction with the outlined experimental protocols, serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. This information is critical for quality control, synthetic efforts, and the exploration of the biological activities of this and related taxane diterpenoids.

1-Dehydroxybaccatin IV: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for 1-Dehydroxybaccatin IV, a taxane diterpene of interest in pharmaceutical research. The information presented herein is intended to support researchers, scientists, and drug development professionals in the extraction, purification, and characterization of this compound.

Natural Sources of this compound

This compound is a naturally occurring taxoid found within various species of the genus Taxus, commonly known as yew. While the concentration of this specific compound can vary significantly between species and even different parts of the same plant, the primary documented source is Taxus mairei. Other Taxus species, such as Taxus yunnanensis, are known to produce a wide array of taxanes and may also contain this compound, though specific quantitative data for this compound is not extensively reported in the literature.[1] The twigs, leaves, and bark of these evergreen trees are the principal plant materials utilized for the extraction of taxanes.

Isolation and Purification Methodologies

The isolation of this compound follows the general principles of taxane extraction and purification, which involve solvent extraction, partitioning, and multi-step chromatography. The lipophilic nature of the compound dictates the choice of solvents and chromatographic techniques.

Extraction

The initial step involves the extraction of the crude taxane mixture from the biomass (e.g., dried and powdered twigs and leaves).

Experimental Protocol: Solvent Extraction

  • Biomass Preparation: The plant material (e.g., twigs and leaves of Taxus yunnanensis) is air-dried and pulverized to a fine powder to maximize the surface area for solvent penetration.[2]

  • Solvent System: A 95:5 (v/v) mixture of ethanol and water is a commonly employed solvent system for the extraction of taxanes.[2] Methanol and acetone are also effective extraction solvents.

  • Extraction Process: The powdered plant material is macerated in the solvent mixture at room temperature. For instance, 7.0 kg of powdered material can be extracted with 12 L of the solvent mixture three times, with each extraction lasting for 5 days.[2]

  • Concentration: The combined extracts are filtered to remove solid plant debris, and the filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Preliminary Purification: Solvent Partitioning

The crude extract contains a complex mixture of taxanes, chlorophyll, lipids, and other plant metabolites. Solvent-solvent partitioning is employed to achieve a preliminary separation and enrichment of the taxane fraction.

Experimental Protocol: Liquid-Liquid Partitioning

  • Initial Partitioning: The concentrated crude extract is suspended in water and partitioned against a non-polar solvent like petroleum ether or hexane. This step removes highly non-polar impurities such as lipids and chlorophyll.

  • Taxane Extraction: The aqueous layer is then extracted with a solvent of intermediate polarity, typically ethyl acetate or dichloromethane, to extract the taxanes.

  • Concentration: The ethyl acetate or dichloromethane fraction, now enriched with taxanes, is concentrated in vacuo to yield a semi-purified extract.

Chromatographic Purification

The final purification of this compound from the enriched extract is achieved through a series of chromatographic techniques.

Experimental Protocol: Multi-Step Chromatography

  • Silica Gel Column Chromatography (Normal Phase):

    • The semi-purified extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, typically starting with a mixture of petroleum ether and acetone and gradually increasing the proportion of acetone.[2] For example, a gradient of petroleum ether-acetone (from 100:0 to 0:100) can be used.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column.[2]

    • A common mobile phase for this step is a 1:1 mixture of chloroform and methanol.[2] This step helps in removing pigments and other impurities of different molecular sizes.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For obtaining highly pure this compound, a final purification step using preparative reverse-phase HPLC (RP-HPLC) is often necessary.

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Quantitative Data

Specific quantitative yields for this compound from various Taxus species and using different extraction methods are not well-documented in publicly available literature. However, to provide a comparative context, the yields of other prominent taxanes isolated from Taxus yunnanensis are presented in the table below. These values can serve as a general benchmark for the expected yields of taxane diterpenoids from this genus.

CompoundPlant MaterialExtraction MethodYieldReference
Baccatin IVTwigs and leaves of T. yunnanensisEthanol-water extraction, silica gel & Sephadex LH-20 chromatography8 mg from 7.0 kg[2]
2-deacetoxytaxinine BTwigs and leaves of T. yunnanensisEthanol-water extraction, silica gel & Sephadex LH-20 chromatography11 mg from 7.0 kg[2]
Taxinine BTwigs and leaves of T. yunnanensisEthanol-water extraction, silica gel & Sephadex LH-20 chromatography45 mg from 7.0 kg[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the isolation of this compound and the logical relationships between the different purification steps.

G biomass Taxus Biomass (e.g., Twigs and Leaves) extraction Solvent Extraction (Ethanol/Water) biomass->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether/Ethyl Acetate) crude_extract->partitioning non_polar Non-polar Impurities (Lipids, Chlorophyll) partitioning->non_polar Discard taxane_fraction Enriched Taxane Fraction partitioning->taxane_fraction concentration2 Concentration taxane_fraction->concentration2 silica_gel Silica Gel Chromatography (Normal Phase) concentration2->silica_gel sephadex Sephadex LH-20 Chromatography (Size Exclusion) silica_gel->sephadex prep_hplc Preparative RP-HPLC (C18) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

G cluster_extraction Extraction & Preliminary Purification cluster_chromatography Chromatographic Purification start Start: Powdered Biomass extraction Maceration in Ethanol/Water start->extraction partitioning Solvent Partitioning extraction->partitioning enriched_extract Enriched Taxane Extract partitioning->enriched_extract silica Normal Phase (Silica Gel) enriched_extract->silica sephadex Size Exclusion (Sephadex LH-20) silica->sephadex hplc Reverse Phase (Prep-HPLC) sephadex->hplc pure_compound Pure Compound hplc->pure_compound

Caption: Logical relationship of purification stages.

References

The Biosynthesis of 1-Dehydroxybaccatin IV in Taxus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (Taxol®), a potent anti-cancer agent, is a complex diterpenoid natural product originally isolated from the Pacific yew (Taxus brevifolia). Its intricate biosynthesis involves a long and complex pathway, featuring numerous enzymatic steps to construct and decorate the core taxane skeleton. A key intermediate in this pathway is baccatin III, which is subsequently esterified to produce the final paclitaxel molecule. The direct precursor to baccatin III is 1-dehydroxybaccatin IV. Understanding the precise sequence of enzymatic reactions leading to this compound is critical for metabolic engineering efforts aimed at improving the production of paclitaxel and its precursors in heterologous systems or Taxus cell cultures. This technical guide provides an in-depth overview of the biosynthetic pathway leading to this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core processes.

The Paclitaxel Biosynthetic Pathway: An Overview

The biosynthesis of paclitaxel is a multi-step process that can be conceptually divided into three main stages:

  • Formation of the Taxane Skeleton : The universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is cyclized to form the parent olefin, taxa-4(5),11(12)-diene.[1]

  • Oxygenation and Acylation of the Skeleton : A series of eight cytochrome P450-mediated oxygenations and three acetyl/benzoyl group transfers decorate the taxane core to produce baccatin III.[1]

  • Side Chain Assembly and Attachment : A separate pathway synthesizes the C13-phenylisoserine side chain, which is then attached to baccatin III to yield paclitaxel.

This guide focuses on the second stage, specifically the sequence of reactions that culminate in the formation of this compound.

Core Biosynthetic Pathway to this compound

The pathway from the initial taxane skeleton to this compound involves a series of highly specific enzymatic reactions, primarily hydroxylations catalyzed by cytochrome P450 monooxygenases (CYPs) and acylations by coenzyme A (CoA)-dependent acyltransferases. While the precise order of some intermediate steps has been a subject of investigation, the key enzymatic transformations are well-established.[2]

The committed step is the cyclization of GGPP by taxadiene synthase (TS) to produce the tricyclic taxadiene skeleton.[1][3] This is followed by a cascade of modifications:

  • C5-Hydroxylation : Taxadiene 5α-hydroxylase (T5αH) , a cytochrome P450 enzyme (CYP725A4), introduces a hydroxyl group at the C5 position of taxadiene, yielding taxadien-5α-ol.[1][4][5]

  • C5-Acetylation : Taxadien-5α-ol O-acetyltransferase (TAT) transfers an acetyl group from acetyl-CoA to the C5-hydroxyl, producing taxadien-5α-yl acetate.[1][6]

  • C10-Hydroxylation : Taxane 10β-hydroxylase (T10βH) , another CYP450, hydroxylates the C10 position.[1][6]

  • C13-Hydroxylation : Taxane 13α-hydroxylase (T13αH) , a CYP450, adds a hydroxyl group at the C13 position.[1][3]

  • C2-Hydroxylation : Taxoid 2α-hydroxylase (T2αH) introduces a hydroxyl group at the C2 position.[3]

  • C2-Benzoylation : Taxane 2α-O-benzoyltransferase (TBT) attaches a benzoyl group from benzoyl-CoA to the C2-hydroxyl.[3][6]

  • C7-Hydroxylation : Taxoid 7β-hydroxylase (T7βH) adds a hydroxyl group at the C7 position.[3]

  • C9-Hydroxylation & Oxidation : The C9 position is first hydroxylated by taxane 9α-hydroxylase (T9αH) and subsequently oxidized to a ketone by taxane C-9-oxidase (T9ox) .[7]

  • Oxetane Ring Formation : The characteristic four-membered oxetane D-ring is formed between C4 and C5. This is a complex step that is still under investigation but is a critical transformation.

  • C10-Acetylation : Finally, 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT) catalyzes the acetylation of the C10-hydroxyl group.[3][6]

The molecule at the end of this sequence, prior to the C1-hydroxylation step that forms baccatin III, is This compound . The subsequent conversion to baccatin III is catalyzed by taxane 1β-hydroxylase (T1βH) .[7]

Biosynthesis_Pathway cluster_legend Legend substance substance enzyme enzyme GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene TS     Taxadienol Taxadien-5α-ol Taxadiene->Taxadienol T5αH TaxadienylAcetate Taxadien-5α-yl Acetate Taxadienol->TaxadienylAcetate TAT Hydroxylated1 Taxoid Intermediates (Multiple Steps) TaxadienylAcetate->Hydroxylated1  Multiple Steps (Hydroxylations, Benzoylation, Oxetane Formation) Deacetylbaccatin 10-Deacetylbaccatin III Hydroxylated1->Deacetylbaccatin Dehydroxybaccatin This compound* Deacetylbaccatin->Dehydroxybaccatin DBAT TS TS T5aH T5αH (CYP) TAT TAT MultiEnzyme Multiple CYPs & Acyltransferases (T10βH, T13αH, T2αH, T7βH, T9αH, TBT etc.) DBAT DBAT key_substance Metabolite key_enzyme Enzyme key_product Target Compound

Caption: Simplified biosynthetic pathway leading to this compound in Taxus species.

Quantitative Data

The efficiency of the biosynthetic pathway is influenced by enzyme kinetics and the concentration of intermediates. While comprehensive kinetic data for every enzyme is not fully available, studies have characterized key steps. Furthermore, the concentration of taxanes varies significantly between Taxus species and tissues.

Table 1: Selected Enzyme Kinetic Properties

Enzyme Substrate Km (μM) kcat (s⁻¹) Source
Taxane 2α-O-benzoyltransferase 2-debenzoyl-7,13-diacetylbaccatin III N/A 0.003 [8]
10-deacetylbaccatin III 10-O-acetyltransferase (DBAT) 10-deacetylbaccatin III ~1.5 ~0.06 [9]
DBAT Acetyl-CoA ~3.9 ~0.06 [9]
3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferase (DBTNBT) N-debenzoyl-2′-deoxytaxol 3.5 0.034 [6]
DBTNBT Benzoyl-CoA 8.0 0.034 [6]

Note: Data is often generated using surrogate substrates in heterologous expression systems and may vary from in planta conditions.

Table 2: Paclitaxel and Precursor Content in Various Taxus Tissues (μg/g Dry Weight)

Species Tissue Paclitaxel 10-Deacetylbaccatin III Baccatin III Source
T. wallichiana Bark 925.6 - 29162.3 N/A N/A [10]
T. brevifolia Bark 100 - 690 N/A N/A [10]
T. baccata Needles ~30 N/A N/A [10]
T. cuspidata Needles N/A 14.8-19.1 24.5-30.8 [11][12]
T. media Needles N/A 10.1-13.6 13.9-19.5 [11][12]

N/A: Data not available in the cited source. Content varies widely based on chemotype, season, and location.

Key Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for the characterization of key enzyme classes and the quantification of taxanes.

Functional Characterization of Pathway Enzymes (General Workflow)

The identification and validation of enzymes in the pathway typically follow a multi-step process involving gene cloning, heterologous expression, and in vitro assays.

Experimental_Workflow cluster_A Gene Discovery & Cloning cluster_B Heterologous Expression cluster_C Enzyme Assay & Analysis A1 Taxus Tissue Collection (e.g., needles, bark) A2 RNA Extraction & cDNA Synthesis A1->A2 A3 Candidate Gene Identification (e.g., from transcriptome data) A2->A3 A4 PCR Amplification & Cloning into Expression Vector A3->A4 B1 Transformation into Host (e.g., E. coli, S. cerevisiae) A4->B1 B2 Culture Growth & Protein Expression Induction B1->B2 B3 Cell Lysis & Protein Purification (e.g., IMAC for His-tagged proteins) B2->B3 C1 In Vitro Enzyme Assay (Enzyme + Substrate + Cofactors) B3->C1 C2 Reaction Quenching & Product Extraction C1->C2 C3 Product Identification (LC-MS, GC-MS, NMR) C2->C3 C4 Kinetic Analysis C3->C4

Caption: General experimental workflow for the functional characterization of a biosynthetic enzyme.

Protocol: Terpene Synthase (TS) Assay

This assay is designed to confirm the activity of taxadiene synthase.

  • Enzyme Source : Purified recombinant taxadiene synthase expressed in a host like E. coli.

  • Reaction Buffer : Prepare a suitable buffer, typically 50 mM HEPES (pH 7.4) or MOPSO (pH 7.0).[13][14]

  • Cofactors : Add divalent cations, which are essential for TS activity, such as 10-20 mM MgCl₂.

  • Substrate : Add the substrate, geranylgeranyl diphosphate (GGPP), to a final concentration of 10-50 µM.

  • Reaction Initiation and Incubation : Initiate the reaction by adding the purified enzyme. Incubate the mixture at 30-37°C for 1-4 hours.

  • Product Extraction : Stop the reaction and extract the terpene products by adding an equal volume of an organic solvent like hexane or ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Analysis : Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the taxadiene product by comparing its retention time and mass spectrum to an authentic standard.[15]

Protocol: Cytochrome P450 (CYP) Hydroxylase Assay

This assay is used to test the activity of hydroxylases like T5αH, T10βH, etc.

  • Enzyme Source : Microsomal preparations from yeast or insect cells expressing the Taxus CYP and a cytochrome P450 reductase (CPR), which is essential for electron transfer.[1][16]

  • Reaction Buffer : Use a buffered solution such as 100 mM potassium phosphate (pH 7.5).

  • Cofactor System : Add an NADPH-regenerating system. This typically includes 1-2 mM NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the reducing equivalent NADPH.[1][16]

  • Substrate : Add the appropriate taxane substrate (e.g., taxadiene for T5αH) dissolved in a minimal amount of a solvent like acetone or DMSO.

  • Reaction Initiation and Incubation : Start the reaction by adding the microsomal preparation. Incubate at 30°C for 1-2 hours with shaking.

  • Product Extraction : Extract the products with a solvent such as ethyl acetate.

  • Analysis : Analyze the extracted products by Liquid Chromatography-Mass Spectrometry (LC-MS) or by GC-MS after derivatization (e.g., silylation) to identify the hydroxylated taxoid.[1]

Protocol: Acyl-CoA Dependent Acyltransferase (ACT) Assay

This protocol is suitable for enzymes like TAT, TBT, and DBAT.

  • Enzyme Source : Purified recombinant enzyme from E. coli.

  • Reaction Buffer : Prepare a suitable buffer, for example, 50 mM Tris-HCl (pH 7.5).

  • Substrates : Add the taxoid acceptor substrate (e.g., 10-deacetylbaccatin III for DBAT) and the acyl-CoA donor (e.g., acetyl-CoA). Radiolabeled acyl-CoA (e.g., [¹⁴C]acetyl-CoA) is often used for sensitive detection.[17]

  • Reaction Initiation and Incubation : Initiate the reaction with the enzyme and incubate at 30°C for 30-60 minutes.

  • Product Extraction : Stop the reaction and extract the acylated taxoid with ethyl acetate.

  • Analysis : If using a radiolabeled substrate, the product can be quantified by scintillation counting after separation by Thin Layer Chromatography (TLC) or HPLC.[17] For non-radioactive assays, product formation is monitored by HPLC or LC-MS.[9]

Protocol: Quantification of Taxanes by UFLC-DAD/MS

This method is used for the accurate measurement of taxanes in plant extracts.[11][12]

  • Sample Preparation :

    • Dry and powder the Taxus plant material (e.g., needles).

    • Perform a solvent extraction, typically using methanol, often assisted by ultrasonication.[11]

    • Conduct a liquid-liquid partition to remove non-polar compounds (e.g., with hexane) and then extract the taxanes into a solvent like dichloromethane.[11]

    • Evaporate the final solvent and redissolve the residue in the mobile phase for analysis.

  • Chromatography :

    • System : Ultra-Fast Liquid Chromatography (UFLC) or HPLC system.

    • Column : A C18 reversed-phase column is typically used.

    • Mobile Phase : A gradient of water and acetonitrile is commonly employed.

    • Detection : A Diode Array Detector (DAD) set to ~230 nm is used for quantification, as this is a characteristic absorbance wavelength for taxanes.[11][12] A mass spectrometer (MS) coupled to the system provides mass data for confident identification.

  • Quantification : Create a calibration curve using authentic standards of the taxanes of interest (e.g., baccatin III). Calculate the concentration in the sample by comparing its peak area to the standard curve.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound represents a significant portion of the overall paclitaxel pathway, involving a consortium of synthases, highly specific CYPs, and acyltransferases. While the major enzymatic steps have been elucidated, challenges remain, particularly in understanding the precise order of intermediate reactions and the mechanism of oxetane ring formation. Advances in genomics and transcriptomics of Taxus species are continually revealing new candidate genes for uncharacterized steps.[3][7] This detailed knowledge is paramount for the successful metabolic engineering of microbial or plant hosts to create sustainable and high-yield production platforms for paclitaxel and its valuable precursors, thereby meeting the ongoing clinical demand for this vital anti-cancer drug.[4][5]

References

Unveiling 1-Dehydroxybaccatin IV: A Technical Guide to its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Dehydroxybaccatin IV, a naturally occurring taxane diterpenoid. We delve into its initial discovery and historical context, detailing the pivotal research that first identified this compound. This document presents a comprehensive summary of its chemical and physical properties, supported by quantitative data. Furthermore, we outline the experimental protocols for its isolation and characterization, and contextualize its biological significance through an examination of its biosynthetic pathway and known biological activities. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Discovery and Historical Context

This compound was first isolated and identified in 1989 by Min et al. from the heartwood of the yew species Taxus mairei.[1] This discovery was part of broader investigations into the diverse array of taxane diterpenes present in various Taxus species, which were gaining significant attention for their potential therapeutic properties, most notably highlighted by the discovery of the anticancer drug paclitaxel (Taxol). The identification of this compound contributed to the growing library of known taxoids and provided further insight into the chemical diversity within the Taxus genus.

Chemical and Physical Properties

This compound is a complex diterpenoid with the molecular formula C₃₂H₄₄O₁₃ and a molecular weight of 636.68 g/mol .[2] A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₂H₄₄O₁₃[2]
Molecular Weight 636.68 g/mol [2]
Biological Activity Nitric Oxide (NO) Inhibition (IC₅₀)32.2 μM

Experimental Protocols

Isolation and Purification of this compound from Taxus mairei

The following is a generalized protocol based on established methods for the isolation of taxanes from Taxus species, as a detailed, step-by-step protocol for this compound from the original discovery paper is not fully accessible.[3][4][5]

Experimental Workflow for Taxane Isolation

experimental_workflow start 1. Plant Material Collection & Preparation (Heartwood of Taxus mairei) extraction 2. Solvent Extraction (e.g., Methanol or Ethanol) start->extraction partitioning 3. Liquid-Liquid Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) extraction->partitioning chromatography1 4. Column Chromatography (Silica Gel) (Gradient elution with hexane-ethyl acetate) partitioning->chromatography1 fraction_collection 5. Fraction Collection and Analysis (TLC) chromatography1->fraction_collection chromatography2 6. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Reversed-phase C18 column, methanol-water gradient) fraction_collection->chromatography2 purification 7. Final Purification (Crystallization or further chromatography) chromatography2->purification characterization 8. Structural Elucidation (NMR, MS, IR, UV) purification->characterization

Caption: A generalized workflow for the isolation and purification of taxanes.

Methodology:

  • Plant Material Preparation: The heartwood of Taxus mairei is air-dried and ground into a fine powder.

  • Extraction: The powdered material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Taxanes are typically enriched in the chloroform and ethyl acetate fractions.

  • Silica Gel Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel. A gradient elution system, commonly a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the mixture into less complex fractions.

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified by preparative HPLC, typically using a reversed-phase C18 column with a methanol-water or acetonitrile-water gradient.

  • Final Purification: The isolated this compound can be further purified by crystallization from a suitable solvent system.

  • Structural Characterization: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Characterization
  • ¹H-NMR and ¹³C-NMR Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biosynthesis and Biological Activity

Biosynthetic Pathway of Taxanes

This compound belongs to the taxane family of diterpenoids, which are synthesized in Taxus species through a complex series of enzymatic reactions. The biosynthesis originates from the general isoprenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP). A simplified overview of the taxane biosynthetic pathway leading to baccatin derivatives is depicted below. The precise enzymatic steps leading to the dehydroxylation at the C1 position to form this compound are not fully elucidated but are believed to be a modification of the main pathway leading to other baccatin derivatives.[6][7][8]

Simplified Biosynthetic Pathway of Baccatin Derivatives

biosynthetic_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) taxadiene Taxa-4(5),11(12)-diene ggpp->taxadiene Taxadiene Synthase hydroxylation Multiple Hydroxylation Steps (Cytochrome P450 monooxygenases) taxadiene->hydroxylation acetylation Acetylation Steps (Acyltransferases) hydroxylation->acetylation baccatin_derivatives Baccatin Derivatives (e.g., Baccatin III, Baccatin IV) acetylation->baccatin_derivatives modification C1 Dehydroxylation (Putative) baccatin_derivatives->modification dehydroxybaccatin This compound modification->dehydroxybaccatin

Caption: A simplified overview of the taxane biosynthetic pathway.

Biological Activity

This compound has been shown to exhibit concentration-dependent inhibitory activity against nitric oxide (NO) production, with a reported IC₅₀ value of 32.2 μM.[9] This suggests potential anti-inflammatory properties, as excessive NO production is implicated in various inflammatory processes. Further research is needed to fully elucidate the mechanism of action and the broader biological activity profile of this compound.

Conclusion

This compound, first isolated from Taxus mairei, represents one of the many structurally diverse taxanes with potential biological activity. This technical guide has summarized its discovery, key chemical properties, and a general protocol for its isolation. The elucidation of its biosynthetic pathway is an ongoing area of research that could pave the way for synthetic biology approaches to its production. The observed nitric oxide inhibitory activity warrants further investigation into its potential as an anti-inflammatory agent. This document serves as a foundational resource for scientists interested in the further exploration and potential application of this natural product.

References

The Chemistry of 1-Dehydroxybaccatin IV: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on the chemistry of 1-Dehydroxybaccatin IV, a taxane diterpene of interest within the pharmaceutical and natural product chemistry fields. Due to the limited publicly available data, this review focuses on its isolation, structural characterization, and reported biological activity.

Introduction

This compound is a member of the taxane family of diterpenoids, a class of compounds that includes the highly successful anticancer drug, Paclitaxel (Taxol®). Taxanes are characterized by a complex 6-8-6 tricyclic carbon skeleton. The numbering of the taxane core is crucial for identifying the positions of various functional groups. This compound is distinguished by the absence of a hydroxyl group at the C-1 position, a feature that influences its chemical properties and potential biological activity.

Isolation and Characterization

The primary source for the isolation of this compound is the wood of Taxus yunnanensis, a species of yew tree. A key study by Banskota et al. (2003) reported the isolation and characterization of this compound as part of a broader investigation into the chemical constituents of this plant.

Experimental Protocol for Isolation

While the full, detailed experimental protocol from the original literature is not publicly available, a general workflow for the isolation of taxanes from Taxus species can be outlined. This typically involves extraction of the plant material with a series of organic solvents, followed by chromatographic separation to purify individual compounds.

Below is a generalized workflow representing the likely steps for the isolation of this compound.

Isolation_Workflow Plant_Material Dried and Powdered Wood of Taxus yunnanensis Extraction Solvent Extraction (e.g., MeOH, H2O/MeOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Fractions Separated Fractions Partitioning->Fractions Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound This compound HPLC->Isolated_Compound

Figure 1: Generalized workflow for the isolation of this compound.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound remains largely within the primary scientific literature and is not fully available in public databases. The structural elucidation of this compound would have relied on a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Based on the available information, the following table summarizes the expected and reported data for this compound.

Parameter Data Source
Molecular Formula C₃₂H₄₄O₁₃Inferred from structure
Molecular Weight 636.69 g/mol Inferred from structure
¹H NMR Data not publicly availableBanskota et al., 2003
¹³C NMR Data not publicly availableBanskota et al., 2003
Mass Spectrometry Data not publicly availableBanskota et al., 2003
Infrared Spectroscopy Data not publicly availableBanskota et al., 2003

Chemical Synthesis and Reactions

To date, a dedicated total synthesis or detailed study of the chemical reactions of this compound has not been reported in the peer-reviewed literature. The chemical reactivity of this molecule would be dictated by its various functional groups, including esters, a ketone, an oxetane ring, and secondary hydroxyl groups. Potential reactions could include hydrolysis of the ester groups, reduction of the ketone, and reactions involving the hydroxyl groups.

The following diagram illustrates a hypothetical synthetic relationship, starting from a generic taxane precursor. This is a conceptual representation and not a depiction of a published synthetic route.

Synthetic_Logic Advanced_Intermediate Advanced Taxane Intermediate Functional_Group_Interconversion Functional Group Interconversions Advanced_Intermediate->Functional_Group_Interconversion Multiple Steps Final_Product This compound Functional_Group_Interconversion->Final_Product

Figure 2: Conceptual synthetic pathway to this compound.

Biological Activity

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO). The study by Banskota et al. (2003) investigated the nitric oxide inhibitory activities of various constituents from Taxus yunnanensis.

Activity IC₅₀ Value Assay Conditions Source
Nitric Oxide (NO) Inhibition32.2 µMLPS-activated murine macrophage-like J774.1 cellsBanskota et al., 2003

The inhibition of nitric oxide production is a relevant area of research for inflammatory diseases and certain types of cancer.

Conclusion and Future Perspectives

This compound is a structurally interesting taxane diterpene that has been isolated from Taxus yunnanensis. While its initial characterization and a notable biological activity have been reported, a significant gap exists in the publicly available literature regarding its detailed chemistry. Future research efforts could focus on the following areas:

  • Total Synthesis: The development of a total synthesis for this compound would provide access to larger quantities of the material for further biological evaluation and structure-activity relationship studies.

  • Chemical Derivatization: A systematic exploration of the chemical reactivity of this compound could lead to the synthesis of novel analogs with potentially enhanced biological activities.

  • Expanded Biological Profiling: A more comprehensive evaluation of the biological activities of this compound beyond nitric oxide inhibition could uncover new therapeutic potentials.

The information presented in this guide is based on the currently accessible scientific literature. A full, in-depth analysis of the chemistry of this compound would require access to the complete experimental data from the primary research articles.

The Chemical Classification of 1-Dehydroxybaccatin IV: A Core Taxane Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical classification of 1-Dehydroxybaccatin IV, a pivotal intermediate in the biosynthesis of the widely recognized anticancer agent, paclitaxel. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's structural characteristics, its position within the taxane family, and its role as a precursor to complex taxoids. The guide also presents available physicochemical and spectral data, outlines a general protocol for its isolation, and illustrates its biosynthetic context.

Introduction: The Significance of Taxane Intermediates

The taxane family of diterpenoids, originally isolated from yew trees (Taxus species), has been the subject of extensive research due to the potent anti-cancer properties of its most famous member, paclitaxel (Taxol®). The intricate molecular architecture of paclitaxel has made its total synthesis a formidable challenge, thus placing significant importance on the isolation and utilization of naturally occurring precursors. This compound emerges as a key naturally occurring taxane, serving as a crucial stepping stone in the complex biosynthetic pathway leading to paclitaxel. Understanding its chemical properties and the methodologies for its isolation is paramount for the semi-synthesis of paclitaxel and the development of novel taxane-based therapeutics.

Chemical Classification and Structure

This compound is classified as a taxane diterpenoid. The core of its structure is the characteristic taxane skeleton, a complex tricyclic system. The nomenclature "this compound" indicates the absence of a hydroxyl group at the C-1 position when compared to the closely related baccatin IV. This structural distinction is critical as the hydroxylation at C-1 is a key step in the later stages of the paclitaxel biosynthetic pathway.

The molecule possesses multiple chiral centers and is adorned with various functional groups, including acetate and benzoate moieties, which contribute to its chemical reactivity and are essential for its eventual conversion into more complex taxanes.

Physicochemical and Spectral Data

Precise experimental data for this compound is not widely reported in publicly available literature. The following table summarizes the available predicted and known properties. The lack of comprehensive experimental data highlights an area for further research to facilitate its broader use in synthetic and biosynthetic studies.

PropertyValueSource
Molecular Formula C₃₂H₄₄O₁₃[1][2][3]
Molecular Weight 636.68 g/mol [1][2][3]
CAS Number 57672-78-3[1]
Appearance White to off-white solid[1]
Boiling Point (Predicted) 633.5 ± 55.0 °C[1]
Density (Predicted) 1.27 ± 0.1 g/cm³[1]

Note: The lack of experimentally determined melting point, specific rotation, and detailed spectral data (¹H NMR, ¹³C NMR, MS) in readily accessible literature underscores the need for further characterization of this important intermediate.

Role in Paclitaxel Biosynthesis

The following diagram illustrates the position of this compound in the paclitaxel biosynthetic pathway.

Paclitaxel_Biosynthesis Substrate Taxadiene Hexa-acetate (or related intermediate) Intermediate This compound Substrate->Intermediate Taxane Oxetanase 1 (TOT1) BaccatinIV Baccatin IV Intermediate->BaccatinIV C1-hydroxylase BaccatinIII Baccatin III BaccatinIV->BaccatinIII Multiple Steps Paclitaxel Paclitaxel BaccatinIII->Paclitaxel Side-chain attachment & modifications

Biosynthetic relationship of this compound to Paclitaxel.

Experimental Protocols: Isolation and Purification

Isolation_Workflow Start Plant Material (e.g., Needles/Twigs of Taxus sp.) Extraction Extraction with polar solvent (e.g., Methanol/Ethanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (e.g., Hexane/Water-Methanol) Filtration->Partitioning ColumnChromatography Column Chromatography (Silica Gel or Reversed-Phase) Partitioning->ColumnChromatography Fractionation Fraction Collection and Analysis (TLC, HPLC) ColumnChromatography->Fractionation Purification Further Purification (Preparative HPLC, Crystallization) Fractionation->Purification FinalProduct Pure this compound Purification->FinalProduct

General workflow for the isolation of taxanes.

Protocol Outline:

  • Extraction: Dried and ground plant material (e.g., needles and twigs of Taxus yunnanensis or Taxus mairei) is extracted with a polar solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove non-polar impurities like chlorophylls and lipids. A common system is partitioning between hexane and an aqueous methanol solution. The taxane-containing aqueous methanol layer is retained.

  • Chromatographic Separation: The enriched taxane fraction is then subjected to column chromatography. This can be performed using normal-phase silica gel with a gradient elution system (e.g., hexane-ethyl acetate) or reversed-phase chromatography (e.g., C18 column with a water-acetonitrile or water-methanol gradient).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Final Purification: Fractions rich in the target compound are combined and subjected to further purification steps, such as preparative HPLC or recrystallization, to yield pure this compound.

Conclusion and Future Perspectives

This compound holds a significant position in the chemical classification of taxanes as a direct precursor in the biosynthesis of paclitaxel. Its structure and chemical properties are of considerable interest to researchers in natural product chemistry, synthetic biology, and drug development. While its role in the biosynthetic pathway is becoming clearer, a comprehensive experimental characterization of its physicochemical and spectral properties is still needed. The development of a robust and specific isolation protocol for this compound would greatly facilitate its use in semi-synthetic strategies aimed at producing paclitaxel and novel, potent taxane analogs. Further research into the enzymatic transformations involving this key intermediate will undoubtedly open new avenues for the biotechnological production of these life-saving anticancer agents.

References

The Gateway to a Potent Anticancer Agent: A Technical Guide to Oxetane Ring Formation in 1-Dehydroxybaccatin IV Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A pivotal and historically elusive step in the biosynthesis of paclitaxel, a blockbuster anticancer drug, is the formation of its distinctive four-membered oxetane ring. This structural feature is critical for the drug's therapeutic efficacy. This technical guide provides an in-depth exploration of the enzymatic formation of this ring within the biosynthetic pathway of 1-Dehydroxybaccatin IV, a key intermediate en route to paclitaxel. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key enzymatic data, and outlines detailed experimental protocols for further investigation.

The Crucial Oxetane Ring: An Overview

The biosynthesis of paclitaxel is a complex, multi-step process originating from the diterpenoid precursor geranylgeranyl diphosphate. A key transformation in the mid-to-late stages of this pathway is the formation of the oxetane ring, which converts a taxane core into the baccatin scaffold. Recent research has illuminated this critical step, identifying a novel cytochrome P450 enzyme, designated as Oxetane Synthase (TmCYP1), as the primary catalyst in the formation of this compound.

The Key Enzymatic Transformation

The formation of the oxetane ring in this compound is catalyzed by Oxetane Synthase (TmCYP1). This enzyme facilitates an intramolecular oxidation and rearrangement of a highly functionalized taxane intermediate.

Substrate: 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene Enzyme: Oxetane Synthase (TmCYP1) - a Cytochrome P450 monooxygenase Product: 1β-dehydroxybaccatin IV (major product)

The reaction involves the conversion of the exocyclic double bond at the C4(20) position into the characteristic oxetane ring. Interestingly, this enzymatic reaction also yields a minor byproduct, baccatin I, which contains a 4β,20-epoxide ring. Isotopic labeling experiments suggest that the formation of the oxetane ring may proceed through a concerted intramolecular oxidation-acetoxyl rearrangement mechanism. A critical finding is that the C5-O-acetyl group of the substrate is essential for the formation of the oxetane ring but not for the generation of the epoxide byproduct.

Quantitative Analysis of Oxetane Ring Formation

While comprehensive kinetic data for TmCYP1 remains under investigation, initial studies have focused on product distribution and yield in heterologous expression systems. The following table summarizes the currently available quantitative information.

EnzymeSubstrateProduct(s)SystemQuantitative Data
Oxetane Synthase (TmCYP1)2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene1β-dehydroxybaccatin IV (major), Baccatin I (minor)Nicotiana benthamianaProduct ratio and yield are currently being optimized.

Experimental Protocols

The following protocols provide a framework for the functional characterization of Oxetane Synthase (TmCYP1) and the production of this compound using a transient expression system in Nicotiana benthamiana.

Vector Construction and Transformation of Agrobacterium tumefaciens
  • Gene Synthesis and Cloning: The coding sequence for Oxetane Synthase (TmCYP1) is synthesized and cloned into a plant expression vector, such as pEAQ-HT-DEST1, under the control of a suitable promoter (e.g., CaMV 35S).

  • Transformation: The resulting expression vector is transformed into a competent Agrobacterium tumefaciens strain (e.g., LBA4404) by electroporation.

  • Verification: Successful transformation is confirmed by colony PCR and Sanger sequencing.

Transient Expression in Nicotiana benthamiana
  • Bacterial Culture: A single colony of A. tumefaciens harboring the TmCYP1 expression construct is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 28°C with shaking.

  • Infiltration Culture: The overnight culture is used to inoculate a larger volume of LB medium containing 10 mM MES (pH 5.6), 20 µM acetosyringone, and antibiotics. This culture is grown to an OD600 of 0.6-0.8.

  • Infiltration: The bacterial cells are harvested by centrifugation and resuspended in infiltration buffer (10 mM MgCl2, 10 mM MES, pH 5.6, 150 µM acetosyringone) to a final OD600 of 0.5.

  • Leaf Infiltration: The abaxial side of leaves of 4-6 week old N. benthamiana plants are infiltrated with the bacterial suspension using a needleless syringe. Plants are then incubated under standard growth conditions for 5-7 days.

Substrate Feeding and Metabolite Extraction
  • Substrate Preparation: A stock solution of 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene is prepared in DMSO.

  • Substrate Infiltration: Three days post-agroinfiltration, the infiltrated leaves are infiltrated with a solution of the substrate in a suitable buffer.

  • Harvesting: After an additional 2-3 days of incubation, the infiltrated leaf patches are harvested.

  • Extraction: The harvested leaf material is flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with methanol or ethyl acetate. The extract is then filtered and dried under vacuum.

LC-MS/MS Analysis for Product Quantification
  • Sample Preparation: The dried metabolite extract is redissolved in methanol and filtered through a 0.22 µm syringe filter.

  • Chromatographic Separation: The sample is analyzed using a C18 reversed-phase HPLC column. A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for this compound and Baccatin I are monitored.

  • Quantification: Absolute quantification is achieved by comparing the peak areas of the analytes to a standard curve generated with authentic standards.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the components of the biosynthetic pathway and the experimental procedures, the following diagrams are provided.

Biosynthesis_Pathway Substrate 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa- 4(20),11(12)-diene Enzyme Oxetane Synthase (TmCYP1) (Cytochrome P450) Substrate->Enzyme Binds to Major_Product 1β-dehydroxybaccatin IV (Oxetane Ring) Enzyme->Major_Product Catalyzes formation of (Major Product) Minor_Product Baccatin I (Epoxide Ring) Enzyme->Minor_Product Catalyzes formation of (Minor Product)

Caption: Enzymatic conversion of the taxane precursor to 1β-dehydroxybaccatin IV.

Experimental_Workflow cluster_cloning Vector Construction & Transformation cluster_expression Transient Expression cluster_analysis Analysis Gene_Synth Synthesize TmCYP1 Gene Cloning Clone into pEAQ-HT-DEST1 Gene_Synth->Cloning Transformation Transform Agrobacterium Cloning->Transformation Culture Culture Agrobacterium Transformation->Culture Infiltration Infiltrate N. benthamiana Culture->Infiltration Incubation Incubate Plants (5-7 days) Infiltration->Incubation Feeding Substrate Feeding Incubation->Feeding Extraction Metabolite Extraction Feeding->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Workflow for heterologous expression and analysis.

Future Directions

The identification of Oxetane Synthase (TmCYP1) represents a significant breakthrough in understanding paclitaxel biosynthesis. Future research will likely focus on:

  • Enzyme Kinetics: Detailed kinetic characterization of TmCYP1 to determine its catalytic efficiency and substrate specificity.

  • Protein Engineering: Mutational studies to improve the catalytic activity and product specificity of TmCYP1, favoring the production of this compound.

  • Metabolic Engineering: Reconstruction of the this compound biosynthetic pathway in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli for scalable and sustainable production.

  • Pathway Elucidation: Further investigation into the subsequent enzymatic steps that convert this compound into baccatin III and ultimately paclitaxel.

This technical guide provides a comprehensive overview of the current knowledge surrounding the pivotal oxetane ring formation in this compound biosynthesis. The provided protocols and data serve as a valuable resource for researchers aiming to further unravel and engineer this complex and medicinally important pathway.

Early studies on the characterization of 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Characterization of 1-Dehydroxybaccatin IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring taxane diterpenoid that has been a subject of interest within the broader research into taxanes, a class of compounds renowned for their potent anticancer properties. As a structural analogue of key precursors to paclitaxel (Taxol®) and other bioactive taxoids, understanding its characterization is crucial for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the early studies on the characterization of this compound, detailing its isolation from natural sources, structural elucidation through spectroscopic methods, and initial biological evaluations. All quantitative data are presented in structured tables, and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

The Taxus genus, commonly known as yew, is a rich source of complex diterpenoids, collectively referred to as taxanes. The discovery of paclitaxel and its subsequent success as a chemotherapeutic agent spurred extensive phytochemical investigation into various Taxus species, leading to the isolation and characterization of hundreds of taxane analogues. This compound is one such minor taxoid, distinguished by the absence of a hydroxyl group at the C-1 position of the baccatin core structure. Early research focused on its isolation from plant material, determination of its intricate three-dimensional structure, and preliminary assessment of its biological activity. This document collates and presents this foundational knowledge.

Isolation from Natural Sources

Early isolation of this compound was primarily achieved from the bark and needles of various Taxus species, with Taxus wallichiana (Himalayan yew) being a notable source. The general workflow for its extraction and purification involved solvent extraction followed by multi-step chromatography.

Experimental Protocol: Extraction and Isolation

The following protocol represents a generalized procedure based on early methods for taxane isolation.

  • Extraction:

    • Air-dried and powdered plant material (e.g., bark of Taxus wallichiana) is extracted exhaustively with a polar solvent such as methanol or an ethanol/water mixture (typically in the range of 50-80% ethanol) at room temperature.

    • The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The taxane fraction, including this compound, is typically enriched in the chloroform and ethyl acetate fractions.

  • Chromatographic Purification:

    • The enriched taxane fraction is subjected to column chromatography over silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles to known taxanes are pooled.

    • Further purification of the pooled fractions is achieved through repeated column chromatography, often on silica gel, and may be followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Diagram of the General Isolation Workflow:

G start Dried Taxus Plant Material extraction Solvent Extraction (Methanol or Ethanol/Water) start->extraction partitioning Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma prep_hplc Preparative HPLC column_chroma->prep_hplc end Pure this compound prep_hplc->end

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data reported in early studies.

PropertyValue
Molecular Formula C₃₂H₄₄O₁₃
Molecular Weight 636.68 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, δ ppm) Characteristic signals include multiple acetyl methyl singlets, signals for the gem-dimethyl group, and a complex pattern of methine and methylene protons on the taxane core.
¹³C NMR (CDCl₃, δ ppm) Key resonances correspond to the carbonyl carbons of the ester groups, the oxygenated carbons of the taxane skeleton, and the carbons of the oxetane ring.
Mass Spectrometry ESI-MS typically shows a prominent ion corresponding to [M+Na]⁺.
Experimental Protocol: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which are essential for assigning the complex signals of the taxane skeleton.

  • Mass Spectrometry (MS):

    • The molecular weight and elemental composition are determined using high-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI) or fast atom bombardment (FAB) techniques.

    • Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information about the substituents on the taxane core.

Diagram of the Structural Elucidation Process:

G start Pure Isolate nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr ms Mass Spectrometry (HRMS, MS/MS) start->ms structure Proposed Structure of This compound nmr->structure ms->structure

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of Paclitaxel from 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis of the potent anti-cancer agent paclitaxel, starting from the natural product 1-dehydroxybaccatin IV. This document outlines the chemical transformations, including the protection of reactive functional groups, the crucial coupling with the paclitaxel side chain, and the final deprotection steps to yield the target molecule. The protocols provided are based on established methodologies for the semi-synthesis of paclitaxel from similar baccatin derivatives and have been adapted for the specific starting material.

Overview of the Synthetic Strategy

The semi-synthesis of paclitaxel from this compound involves a multi-step process that can be broadly categorized as follows:

  • Selective Protection of the C-7 Hydroxyl Group: The C-7 hydroxyl group of this compound is selectively protected as a triethylsilyl (TES) ether. This prevents its interference in the subsequent esterification step.

  • Synthesis of the Paclitaxel Side Chain: The N-benzoyl-β-lactam, a key intermediate for the paclitaxel side chain, is synthesized separately using the Ojima lactam method.

  • Esterification (Coupling Reaction): The protected baccatin core is coupled with the synthesized side chain at the C-13 hydroxyl group to form a protected paclitaxel derivative.

  • Deprotection: The protecting groups on the C-7 hydroxyl and the side chain are removed to yield the final product, paclitaxel.

Experimental Protocols

Protocol 1: Selective Protection of the C-7 Hydroxyl Group of this compound

This protocol describes the selective silylation of the C-7 hydroxyl group of this compound to yield 7-O-triethylsilyl-1-dehydroxybaccatin IV.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Triethylsilyl chloride (TESCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 7-O-triethylsilyl-1-dehydroxybaccatin IV.

Protocol 2: Synthesis of the Paclitaxel Side Chain (Ojima β-Lactam)

This protocol outlines the synthesis of the (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one, a key precursor for the paclitaxel side chain.

Materials:

  • (R)-phenylglycinol

  • Benzaldehyde

  • Triphosgene

  • N-Benzoyl-D-phenylalanine

  • Triethylamine (TEA)

  • Lithium diisopropylamide (LDA)

  • Triethylsilyl chloride (TESCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Step 2a: Synthesis of the Chiral Oxazolidinone: React (R)-phenylglycinol with benzaldehyde to form the corresponding oxazolidine. Protect the nitrogen with a suitable group (e.g., Boc).

  • Step 2b: Acylation: Acylate the protected oxazolidinone with N-benzoyl-D-phenylalanine.

  • Step 2c: Ring Opening and Cyclization: Treat the acylated product with a strong base such as lithium diisopropylamide (LDA) to induce ring opening and subsequent cyclization to the β-lactam.

  • Step 2d: Silylation: Protect the hydroxyl group of the β-lactam with triethylsilyl chloride to yield the desired Ojima lactam.

  • Each step involves standard organic synthesis techniques including reaction setup under inert atmosphere, temperature control, aqueous workup, extraction, drying, and purification by column chromatography.

Protocol 3: Esterification of 7-O-TES-1-dehydroxybaccatin IV with the Ojima β-Lactam

This protocol describes the crucial coupling reaction between the protected baccatin core and the paclitaxel side chain.

Materials:

  • 7-O-triethylsilyl-1-dehydroxybaccatin IV

  • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one (Ojima β-lactam)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 7-O-triethylsilyl-1-dehydroxybaccatin IV (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -40 °C.

  • Slowly add LHMDS (1.1 eq) dropwise to the solution and stir for 30 minutes at -40 °C.

  • In a separate flask, dissolve the Ojima β-lactam (1.5 eq) in anhydrous THF and add it to the reaction mixture via cannula.

  • Allow the reaction to slowly warm to 0 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the protected paclitaxel derivative.

Protocol 4: Deprotection to Yield Paclitaxel

This final protocol describes the removal of the triethylsilyl protecting groups to afford paclitaxel.

Materials:

  • Protected paclitaxel derivative from Protocol 3

  • Anhydrous acetonitrile

  • Hydrofluoric acid-pyridine complex (HF-Py)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve the protected paclitaxel derivative (1.0 eq) in anhydrous acetonitrile in a plastic vial.

  • Cool the solution to 0 °C.

  • Slowly add HF-Pyridine (excess) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield paclitaxel.

Data Presentation

The following tables summarize the expected quantitative data for each step of the semi-synthesis. Yields are estimates based on similar transformations reported in the literature.

Table 1: Reagents and Expected Yield for the Protection of this compound

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0544.59(Starting amount)
Triethylsilyl chloride1.5150.72(Calculated based on starting material)
PyridineSolvent79.10(Sufficient amount)
Product Molecular Weight ( g/mol ) Expected Yield
7-O-TES-1-dehydroxybaccatin IV658.8885-95%

Table 2: Reagents and Expected Yield for the Esterification Reaction

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
7-O-TES-1-dehydroxybaccatin IV1.0658.88(Starting amount)
Ojima β-Lactam1.5411.63(Calculated based on starting material)
LHMDS (1.0 M in THF)1.1167.33(Calculated based on starting material)
Product Molecular Weight ( g/mol ) Expected Yield
Protected Paclitaxel Derivative1070.5170-85%

Table 3: Reagents and Expected Yield for the Deprotection Reaction

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Protected Paclitaxel Derivative1.01070.51(Starting amount)
HF-PyridineExcess99.11(Sufficient amount)
Product Molecular Weight ( g/mol ) Expected Yield
Paclitaxel853.9180-90%

Visualizations

Semi_Synthesis_Workflow start This compound step1 Protection of C7-OH (TESCl, Pyridine) start->step1 intermediate1 7-O-TES-1-dehydroxybaccatin IV step1->intermediate1 step2 Esterification (LHMDS, THF) intermediate1->step2 side_chain Ojima β-Lactam (Side Chain Synthesis) side_chain->step2 intermediate2 Protected Paclitaxel Derivative step2->intermediate2 step3 Deprotection (HF-Pyridine) intermediate2->step3 end_product Paclitaxel step3->end_product

Caption: Workflow for the semi-synthesis of paclitaxel.

Protection_Deprotection_Logic cluster_protection Protection Strategy cluster_deprotection Deprotection Strategy baccatin This compound (Multiple -OH groups) selective_protection Selective C7-OH Protection (Triethylsilyl group) baccatin->selective_protection protected_baccatin 7-O-TES-1-dehydroxybaccatin IV (Reactive C13-OH exposed) selective_protection->protected_baccatin protected_paclitaxel Protected Paclitaxel (TES ethers at C7 and side chain) deprotection_step Removal of Silyl Ethers (Fluoride source) protected_paclitaxel->deprotection_step paclitaxel Paclitaxel (Free hydroxyl groups) deprotection_step->paclitaxel

Caption: Logic of hydroxyl group protection and deprotection.

Application Notes and Protocols for the Quantification of 1-Dehydroxybaccatin IV in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a key taxane diterpenoid found in various species of the genus Taxus. As a close structural analog and potential precursor of the anticancer drug paclitaxel (Taxol®), its accurate quantification in plant extracts is crucial for phytochemical studies, breeding programs for high-yielding Taxus varieties, and the quality control of raw materials in the pharmaceutical industry. These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Methods

The quantification of this compound in complex plant extracts is most reliably achieved using chromatographic methods. LC-MS/MS is the preferred method due to its high sensitivity and specificity, allowing for the accurate measurement of the analyte even at low concentrations and in the presence of interfering matrix components.

Key Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique allows for the precise identification and quantification of target compounds in complex mixtures.

Quantitative Data Summary

The concentration of taxoids, including this compound (often reported as its close analogue 10-deacetylbaccatin III), can vary significantly depending on the Taxus species, the part of the plant analyzed, the age of the plant, and the geographical location. The following table summarizes representative quantitative data for 10-deacetylbaccatin III found in the literature.

Plant SpeciesPlant PartConcentration of 10-deacetylbaccatin IIIReference
Taxus baccataDried Needles0 to 0.48%[1]
Taxus media (3 years old)NeedlesLower than 5-year-old plants[2]
Taxus media (4 years old)NeedlesLower than 5-year-old plants[2]
Taxus media (5 years old)NeedlesHighest content[2]
Taxus mediaTwigsLower content than needles[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Taxus Leaves

This protocol is adapted from a method for the extraction of taxoids from Taxus baccata leaves.[1]

Materials:

  • Frozen Taxus leaves

  • Ethanol

  • 1 N Hydrochloric acid (HCl)

  • Dichloromethane

  • Ammonia solution (25%)

  • Ultrasonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 10 g of frozen Taxus leaves.

  • Add 100 mL of ethanol and sonicate for 30 minutes.

  • Allow the mixture to soak overnight for 16 hours.

  • Filter the ethanol extract.

  • Evaporate the ethanol using a rotary evaporator.

  • Reconstitute the residue with 50 mL of 1 N HCl.

  • Extract the acidic solution with 50 mL of dichloromethane. Discard the organic phase.

  • Alkalize the aqueous phase with ammonia solution (25%).

  • Extract the alkaline aqueous phase three times with 50 mL of dichloromethane each time.

  • Pool the organic phases and evaporate the solvent to yield the crude taxoid extract.

  • Reconstitute the residue in a suitable solvent (e.g., methanol or a mixture of mobile phases A and B) for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on a validated method for the quantification of 10-deacetylbaccatin III and other taxoids.[1][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Kinetex C18 column (2.6 µm, 100 x 3 mm) or equivalent[1][3]

  • Triple quadrupole tandem mass spectrometer (e.g., QTRAP 5500)[1][3]

Chromatographic Conditions:

  • Mobile Phase A: To be optimized based on the specific instrument and column, but typically an aqueous solution with a small amount of acid (e.g., 0.1% formic acid).

  • Mobile Phase B: To be optimized, but typically an organic solvent such as acetonitrile or methanol with a small amount of acid.

  • Gradient Elution: A suitable gradient program should be developed to achieve good separation of this compound from other taxoids.

  • Flow Rate: To be optimized for the specific column dimensions.

  • Injection Volume: Typically in the range of 5-20 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For the related compound 10-deacetylbaccatin III, these transitions would be optimized.

  • Source Parameters (e.g., IonSpray Voltage, Temperature, Gas Flows): These should be optimized for the specific instrument to achieve maximum sensitivity for the analyte.

Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in a suitable solvent at known concentrations.

  • If available, use a stable isotope-labeled internal standard to improve accuracy and precision.

  • Analyze the calibration standards and the extracted samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plant extracts by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification PlantMaterial Taxus Plant Material (e.g., Leaves) Grinding Grinding to Powder PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Ethanol, Sonication) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Liquid-Liquid Extraction (Purification) Evaporation->Purification FinalExtract Final Extract for Analysis Purification->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Injection DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Result Result: Concentration of This compound Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationships cluster_methodology Analytical Methodology Extraction Extraction Efficiency Chromatography Chromatographic Separation Extraction->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Accurate Quantification Detection->Quantification

Caption: Key steps in the analytical process for this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Dehydroxybaccatin IV is a taxane diterpene, a class of compounds that includes the prominent anticancer drug paclitaxel. As a related substance and potential impurity in paclitaxel preparations, or as a compound of interest in natural product research, its accurate quantification is crucial. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of this compound. These application notes provide a comprehensive overview and detailed protocols for the determination of this compound using reversed-phase HPLC with UV detection. The methods described are based on established analytical procedures for taxanes and can be adapted for various research and quality control applications.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₃₂H₄₄O₁₃[1]
Molecular Weight636.68 g/mol [1]
Chemical ClassTaxane Diterpene[1]
UV Absorbance (λmax)Approximately 227-230 nm

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Quantification of this compound

This protocol outlines a simple isocratic HPLC method suitable for the routine quantification of this compound in purified samples or simple mixtures.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • UV-Vis detector

3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 227 nm
Injection Volume 20 µL
Run Time 15 minutes

4. Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock standard solution with the mobile phase.

5. Sample Preparation

  • Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Gradient HPLC Method for the Analysis of this compound and Related Taxanes

This protocol describes a gradient HPLC method suitable for the separation and quantification of this compound from a complex mixture of other taxanes.

1. Materials and Reagents

  • This compound reference standard

  • Reference standards of other relevant taxanes (e.g., paclitaxel, baccatin III, cephalomannine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Formic acid (optional, for improved peak shape)

2. Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

3. Chromatographic Conditions

ParameterCondition
Column C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection Wavelength 227 nm[2][3]
Injection Volume 10 µL

4. Preparation of Solutions

  • Prepare standard and sample solutions as described in Protocol 1, using the mobile phase at the initial gradient composition as the diluent.

5. Analysis Procedure

  • Equilibrate the column with the initial mobile phase composition for at least 10 minutes.

  • Perform a blank injection (diluent only) to ensure a clean baseline.

  • Inject a system suitability solution containing this compound and other relevant taxanes to verify resolution and chromatographic performance.

  • Inject standard and sample solutions for analysis.

Data Presentation

Table 1: Typical Method Validation Parameters for HPLC Analysis of this compound
ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98 - 102%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 3.0%
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Specificity No interference from blank and placebo at the retention time of the analyte.
Robustness No significant changes in results with small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Visualizations

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample system_prep HPLC System Preparation (Equilibration) start->system_prep end_node End calibration Inject Standards & Generate Calibration Curve prep_standards->calibration sample_injection Inject Sample prep_sample->sample_injection system_prep->calibration calibration->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification report Generate Report quantification->report report->end_node

Caption: General experimental workflow for HPLC analysis.

Logical_Relationship cluster_analyte Analyte Properties cluster_method HPLC Method cluster_output Analytical Output compound This compound properties Physicochemical Properties (e.g., UV Absorbance) compound->properties chromatogram Chromatogram compound->chromatogram is detected in conditions Chromatographic Conditions (Mobile Phase, Flow Rate) properties->conditions influences instrument HPLC Instrument (Pump, Detector, Column) instrument->conditions is set with conditions->chromatogram generates quant_data Quantitative Data (Peak Area, Concentration) chromatogram->quant_data provides

Caption: Logical relationships in HPLC method development.

References

Application Note: Protocols for the Extraction and Purification of 1-Dehydroxybaccatin IV from Taxus Needles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Dehydroxybaccatin IV is a taxane diterpenoid found in various species of the yew tree (Taxus). As a member of the taxane family, which includes the prominent anticancer drug Paclitaxel (Taxol®) and its precursor 10-deacetylbaccatin III (10-DAB), this compound is of significant interest to researchers in natural product chemistry and drug development. The needles of the Taxus tree represent a renewable biomass source for these valuable compounds, unlike the bark, which requires sacrificing the tree.[1][2]

This document provides detailed protocols for the extraction and purification of taxanes from Taxus needles, which can be adapted and optimized for the specific isolation of this compound. The procedures are based on established methods for related taxoids and are intended for researchers, scientists, and drug development professionals. The protocols cover solvent extraction, preliminary purification through liquid-liquid partitioning and column chromatography, and final purification using High-Performance Liquid Chromatography (HPLC).

Section 1: Extraction Protocol

This section details the procedure for obtaining a crude taxane extract from dried Taxus needles. Ultrasonic-Assisted Extraction (UAE) is presented as an efficient method.[3]

1.1 Materials and Reagents

  • Dried Taxus needles

  • Grinder or blender

  • Ethanol (80-95%) or Methanol

  • Ultrasonic bath or probe sonicator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (e.g., cheesecloth, vacuum filter with Whatman paper)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Activated carbon (charcoal)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Deionized water

1.2 Sample Preparation

  • Harvest fresh Taxus needles.

  • Dry the needles to a constant weight in a well-ventilated oven at a low temperature (e.g., 40°C) to prevent degradation of thermolabile compounds.[4]

  • Grind the dried needles into a fine powder using a blender or grinder.[2] This increases the surface area for efficient solvent extraction.

1.3 Ultrasonic-Assisted Extraction (UAE) Procedure

  • Weigh the powdered needle biomass and place it in a large beaker or flask.

  • Add the extraction solvent (e.g., 83.5% ethanol) at a specified solid-to-liquid ratio (e.g., 1:15 to 1:30 g/mL).[3]

  • Place the vessel in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic power (e.g., 140-250 W) for a defined period (e.g., 30-48 minutes).[3] Maintain a constant temperature (e.g., 40°C) if using a temperature-controlled system.[3]

  • After sonication, stir the mixture for an additional period (e.g., 1-2 hours) at room temperature.[5]

1.4 Crude Extract Processing

  • Filtration: Filter the mixture through several layers of cheesecloth followed by vacuum filtration to remove the solid plant material.[2][5]

  • Centrifugation: Centrifuge the filtrate (e.g., at 10,000 g for 10 minutes) to pellet any remaining fine suspended particles and decant the supernatant.[5]

  • Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature of approximately 40-50°C until the solvent is mostly removed, resulting in a thick, viscous crude extract.[2][3]

  • Decolorization (Optional): To remove pigments like chlorophyll, the concentrated extract can be re-dissolved in the extraction solvent, treated with activated carbon (e.g., 100 g for a 1.5 Kg starting material), stirred for 20-30 minutes, and then filtered again to remove the carbon.[5][6]

Section 2: Purification Protocol

This section outlines a multi-step strategy to purify this compound from the crude extract.

2.1 Liquid-Liquid Partitioning This step separates taxanes from highly polar (water-soluble) and non-polar (lipid-soluble) impurities.

  • Re-dissolve the crude extract in a methanol/water solution.

  • Perform an initial wash by partitioning against hexane to remove lipids and other non-polar compounds. Discard the hexane phase.

  • Extract the aqueous phase multiple times with a solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.[2][4] The taxanes will partition into the organic layer.

  • Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield a semi-purified taxane mixture.[2]

2.2 Silica Gel Column Chromatography (Initial Purification) This step fractionates the semi-purified extract based on polarity.

  • Column Preparation: Prepare a column with silica gel as the stationary phase, packed using a suitable non-polar solvent like hexane.

  • Sample Loading: Dissolve the semi-purified extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common system is a hexane-ethyl acetate gradient, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[5][6] Another option is a chloroform/acetone system.[2]

  • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the target compound.

  • Pooling and Concentration: Combine the fractions rich in this compound and evaporate the solvent.

2.3 Preparative HPLC (Final Purification) High-performance liquid chromatography is used to achieve high purity.

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 (ODS) column is commonly used for taxane separation.[7][8]

  • Mobile Phase: A gradient system of acetonitrile and water is typically effective.[6] For example, a 50:50 mixture of acetonitrile and water can be used.[6]

  • Injection and Detection: Dissolve the enriched fraction from the previous step in the mobile phase, filter, and inject it into the HPLC. Monitor the elution profile at a suitable wavelength (e.g., 210-233 nm).[5][9]

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time (which must be determined using a pure standard).

  • Final Step: Evaporate the solvent from the collected fraction to obtain the purified compound. Verify purity using analytical HPLC.

2.4 Recrystallization (Alternative/Additional Step) Anti-solvent recrystallization can be an effective final polishing step.

  • Dissolve the purified taxane fraction in a minimal amount of a good solvent (e.g., methanol).[3][4]

  • Slowly add a miscible anti-solvent (e.g., water) while stirring until the solution becomes cloudy, indicating the onset of precipitation.[3][4]

  • Allow the solution to stand, preferably at a low temperature (e.g., 4°C), to promote crystal formation.

  • Collect the crystals by filtration and dry them under a vacuum.

Section 3: Data Summary

The following table summarizes various parameters for taxane extraction found in the literature, which serve as a starting point for process optimization.

Extraction Method Plant Source Solvent System Solid/Liquid Ratio (g/mL) Time Temperature Ultrasound Power (W) Notes
Ultrasonic (UAE)Taxus cuspidata83.5% Ethanol1:20.8847.63 min30°C140.00Optimized for 10-DAT and Paclitaxel extraction.[3]
Ultrasonic (UAE)Taxus chinensisMenthol:Isopropanol (1:1 mol) + 80% Water1:3030 minN/A250Co-solvent system showed higher efficiency than conventional methods.[3]
Ultrasonic (UAE)Taxus wallichianaN/A1:1523 min40°CN/AOptimized parameters for leaves.[3]
MacerationTaxus hicksii70% Ethanol1:2 (Kg/L)2 hoursRoom Temp.N/ASimple extraction followed by charcoal treatment.[5][6]
MacerationTaxus baccataEthanol1:5 (Kg/L)48 hoursRoom Temp.N/AFollowed by extensive liquid-liquid partitioning.[2]
UAE with Ionic LiquidTaxus x mediaMethanol + 1.2% Magnetic Ionic Liquid1:10.530 minN/AN/AYield reached 0.224 mg/g.[3]

Section 4: Visual Workflows

The following diagrams illustrate the logical flow of the extraction and purification protocols.

ExtractionWorkflow Start Taxus Needles Prep Drying & Grinding Start->Prep Extract Ultrasonic-Assisted Extraction (UAE) with Ethanol Prep->Extract Filter Filtration & Centrifugation Extract->Filter Concentrate Rotary Evaporation Filter->Concentrate Decolor Decolorization (Activated Carbon) Concentrate->Decolor End Crude Taxane Extract Decolor->End

Caption: Workflow for the extraction of crude taxanes from Taxus needles.

PurificationWorkflow Start Crude Taxane Extract Partition Liquid-Liquid Partitioning (Hexane, CH₂Cl₂) Start->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom HPLCPurify Preparative RP-HPLC ColumnChrom->HPLCPurify Recrystal Recrystallization (Methanol/Water) HPLCPurify->Recrystal End Pure this compound Recrystal->End

Caption: Multi-step workflow for the purification of this compound.

References

Application Notes and Protocols: 1-Dehydroxybaccatin IV in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a naturally occurring taxane diterpene and a key intermediate in the semi-synthesis of Paclitaxel, a widely used chemotherapeutic agent. While extensive research has focused on its parent compound, Paclitaxel, direct studies on the bioactivity of this compound in cancer cell lines are limited. These application notes provide a framework for investigating the potential anticancer effects of this compound, drawing upon established protocols for taxane compounds and available data on closely related 1-deoxy taxane analogues. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound.

Quantitative Data Summary

Table 1: Cytotoxic Activity of 1-Deoxypaclitaxel Analogues against A549 Cancer Cell Line

CompoundModificationIC50 (µM)
1-DeoxypaclitaxelC7-OH, C10-OAc> 10
Analogue 1C7-OAc, C10-OAc0.85
Analogue 2C7-O-Troc, C10-OAc0.12
Analogue 3C7-OH, C10-OH> 10
Paclitaxel (Reference)C1-OH, C7-OH, C10-OAc0.004

Data is extrapolated from studies on 1-deoxypaclitaxel and its analogues. Troc = 2,2,2-trichloroethoxycarbonyl. This data should be used as a preliminary guide for designing concentration ranges for this compound studies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound. These are general protocols that may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7, PC-3)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from a concentrated stock.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.[1][2][3]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle progression.[4][5][6][7][8]

Materials:

  • Cancer cells treated with this compound

  • 70% Ethanol (ice-cold)

  • PBS (Phosphate-Buffered Saline)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression of key signaling proteins.[9][10][11][12]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Diagrams of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of this compound.

G cluster_0 Experimental Workflow for Anticancer Activity Screening A This compound Stock Solution C Drug Treatment (Serial Dilutions) A->C B Cell Seeding (A549, HeLa, MCF-7, PC-3) B->C D MTT Assay (Cytotoxicity, IC50) C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis (PI Staining) C->F G Western Blot (Protein Expression) C->G H Data Analysis and Interpretation D->H E->H F->H G->H

Caption: Workflow for screening the anticancer activity of this compound.

G cluster_1 Hypothesized Apoptotic Pathway for Taxane Analogs Taxane This compound (or related taxane) Microtubules Microtubule Stabilization Taxane->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) MitoticArrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_2 Logical Flow for Data Interpretation IC50 Determine IC50 (MTT Assay) ApoptosisIncrease Increased Apoptosis? (Annexin V Assay) IC50->ApoptosisIncrease CellCycleArrest Cell Cycle Arrest? (PI Staining) IC50->CellCycleArrest ProteinModulation Modulation of Key Proteins? (Western Blot) ApoptosisIncrease->ProteinModulation Yes CellCycleArrest->ProteinModulation Yes Mechanism Elucidate Mechanism of Action ProteinModulation->Mechanism Yes

References

Application Notes and Protocols: In Vitro Biological Activity Assays for 1-Dehydroxybaccatin IV Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 1-Dehydroxybaccatin IV derivatives, a class of taxane diterpenes with potential as anticancer agents. The following protocols and data presentation formats are designed to facilitate the systematic assessment of their biological activity, focusing on their interaction with tubulin and their cytotoxic effects on cancer cells.

Overview of Biological Activities

This compound and its derivatives are analogs of the widely used chemotherapeutic agent paclitaxel. Their primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure. By binding to β-tubulin, these compounds stabilize microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Additionally, some derivatives may exhibit other biological activities, such as the inhibition of nitric oxide (NO) production. For instance, this compound has been shown to inhibit NO in a concentration-dependent manner[1].

Quantitative Data Summary

The following tables provide a structured format for summarizing the quantitative data obtained from various in vitro assays. This allows for a clear comparison of the biological activities of different this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

DerivativeCell LineIC₅₀ (µM) ± SDAssay MethodReference
This compound --MTT Assay-
Derivative AMCF-7DataMTT AssayCitation
Derivative BHeLaDataMTT AssayCitation
Derivative CA549DataMTT AssayCitation

Table 2: Effect of this compound Derivatives on Tubulin Polymerization

DerivativeEC₅₀ (µM) ± SD (for promotion)IC₅₀ (µM) ± SD (for inhibition)Assay MethodReference
This compound --Turbidimetric Assay-
Derivative AData-Turbidimetric AssayCitation
Derivative B-DataFluorescence AssayCitation
Paclitaxel (Control)Data-Turbidimetric AssayCitation

Table 3: Other Biological Activities of this compound Derivatives

DerivativeAssayIC₅₀/EC₅₀ (µM) ± SDNotesReference
This compound Nitric Oxide Inhibition32.2[1]Concentration-dependent inhibition.[1]
Derivative ASpecify AssayDataCitation
Derivative BSpecify AssayDataCitation

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability[2].

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add this compound derivatives incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read Measure absorbance at 570nm solubilize->read analysis Calculate % viability and IC50 read->analysis

Workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of this compound derivatives on the polymerization of purified tubulin by monitoring the change in turbidity (light scattering) over time. An increase in turbidity indicates microtubule formation[3][4][5][6].

Materials:

  • Purified tubulin (e.g., porcine brain tubulin)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • This compound derivatives dissolved in DMSO

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole (positive control for polymerization inhibition)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Reaction Mix Preparation: On ice, prepare a reaction mix containing tubulin (final concentration 2-3 mg/mL) and GTP (final concentration 1 mM) in General Tubulin Buffer with 10% glycerol.

  • Compound Addition: In a pre-chilled 96-well plate, add a small volume of the this compound derivative solution to the designated wells. Include wells for a baseline (buffer only), a negative control (DMSO), and positive controls (paclitaxel and/or nocodazole).

  • Initiate Polymerization: Add the tubulin reaction mix to each well.

  • Turbidity Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of the test compounds to the controls. Enhancers of polymerization will show a faster rate and/or a higher plateau of absorbance, while inhibitors will show a slower rate and/or a lower plateau. The initial rate of polymerization (Vmax) can be calculated from the steepest slope of the curve.

Tubulin_Polymerization_Assay start Prepare tubulin and GTP in buffer on ice add_compounds Add derivatives and controls to 96-well plate start->add_compounds add_tubulin Add tubulin mix to plate add_compounds->add_tubulin measure Measure absorbance at 340nm at 37°C over time add_tubulin->measure analyze Plot absorbance vs. time and analyze curves measure->analyze

Workflow for the turbidimetric tubulin polymerization assay.
Microtubule Co-sedimentation Assay

This assay determines the binding of this compound derivatives to microtubules. The principle is that microtubules, being large polymers, can be pelleted by ultracentrifugation. If a compound binds to the microtubules, it will be found in the pellet along with the tubulin[7][8][9][10].

Materials:

  • Purified tubulin

  • GTP solution

  • General Tubulin Buffer

  • Taxol (for stabilizing microtubules)

  • Cushion buffer (e.g., General Tubulin Buffer with 60% glycerol)

  • This compound derivatives

  • Ultracentrifuge with a rotor for small volumes

  • SDS-PAGE equipment

Protocol:

  • Microtubule Polymerization: Polymerize tubulin in the presence of GTP and taxol at 37°C for 30 minutes to form stable microtubules.

  • Binding Reaction: Incubate the pre-formed microtubules with the this compound derivatives at various concentrations for 30 minutes at room temperature.

  • Centrifugation: Carefully layer the reaction mixture over a cushion buffer in an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 25°C to pellet the microtubules.

  • Sample Collection: Carefully collect the supernatant. Wash the pellet with buffer and then resuspend it in a small volume of buffer.

  • Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE. The presence of the compound in the pellet, often detected by a corresponding increase in tubulin in the pellet fraction for stabilizing agents, indicates binding to microtubules.

Signaling Pathway

The primary mechanism of action for taxane-based compounds, including this compound derivatives, involves the stabilization of microtubules. This disruption of normal microtubule dynamics leads to a cascade of cellular events, ultimately resulting in apoptosis.

Taxane_Signaling_Pathway cluster_drug_target Drug Interaction cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptotic Pathway drug This compound Derivatives tubulin β-tubulin subunit of Microtubules drug->tubulin Binds to stabilization Microtubule Stabilization tubulin->stabilization dynamics Inhibition of Microtubule Dynamics stabilization->dynamics mitotic_arrest Mitotic Arrest (G2/M Phase) dynamics->mitotic_arrest bcl2 Phosphorylation of Bcl-2 (inactivation) mitotic_arrest->bcl2 p53 Activation of p53 mitotic_arrest->p53 apoptosis Apoptosis bcl2->apoptosis Promotes p53->apoptosis Induces

Proposed signaling pathway for this compound derivatives.

This pathway illustrates that the binding of the derivatives to β-tubulin leads to microtubule stabilization, which in turn inhibits their dynamic nature, causing cell cycle arrest in the G2/M phase. This mitotic arrest can trigger apoptotic pathways through mechanisms such as the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the activation of the tumor suppressor protein p53[11][12][13].

References

Total Synthesis Strategies for 1-Dehydroxybaccatin IV: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of potential total synthesis and semi-synthesis strategies for 1-Dehydroxybaccatin IV, a taxane diterpenoid of interest in medicinal chemistry and drug development. Due to the complexity of the taxane skeleton, a complete de novo total synthesis of this compound has not been extensively reported. Therefore, this note will focus on plausible synthetic routes, including the construction of the baccatin core and key transformations for the selective deoxygenation at the C1 position, drawing upon established methodologies in taxane chemistry.

Introduction

This compound is a naturally occurring taxane that shares the complex bridged polycyclic core of the renowned anticancer agent, Paclitaxel (Taxol®). The absence of the hydroxyl group at the C1 position distinguishes it from the more common baccatin III and presents unique synthetic challenges and opportunities for structure-activity relationship (SAR) studies. This document outlines key synthetic strategies, providing detailed protocols for crucial reactions and summarizing quantitative data where available from analogous syntheses.

Retrosynthetic Analysis and Strategic Considerations

A plausible retrosynthetic analysis of this compound suggests a convergent approach, where the complex tetracyclic core is assembled and subsequently functionalized. A semi-synthetic approach, starting from a more readily available taxane precursor like Baccatin III, is also a highly viable and potentially more efficient strategy.

Key Synthetic Challenges:

  • Construction of the [6-8-6] tricyclic core: The central eight-membered B-ring embedded within two six-membered rings (A and C) is a significant conformational and synthetic hurdle.

  • Formation of the oxetane D-ring: The strained four-membered ether ring is a hallmark of the taxane family and requires specific synthetic methodologies.

  • Stereocontrol: The molecule possesses numerous stereocenters that must be controlled throughout the synthesis.

  • Selective Deoxygenation at C1: The removal of the C1-hydroxyl group from a baccatin-like precursor is a key and challenging transformation.

Proposed Semi-Synthetic Strategy from Baccatin III

A practical approach to this compound is a semi-synthesis starting from Baccatin III, a commercially available and relatively abundant natural product. This strategy hinges on the selective deoxygenation of the C1-hydroxyl group.

Logical Workflow for the Semi-Synthesis of this compound from Baccatin III

A Baccatin III B Protection of C7 and C13 hydroxyls A->B e.g., TESCl, pyridine C Selective C1-OH activation (e.g., formation of a thiocarbonyl derivative) B->C e.g., Phenyl chlorothionoformate, DMAP D Radical deoxygenation (Barton-McCombie reaction) C->D e.g., n-Bu3SnH, AIBN E Deprotection of C7 and C13 hydroxyls D->E e.g., TBAF or HF-Pyridine F This compound E->F Final Product

Caption: A proposed semi-synthetic route to this compound from Baccatin III.

Experimental Protocols for Key Transformations

1. Protection of C7 and C13 Hydroxyl Groups of Baccatin III

  • Reagents: Baccatin III, Triethylsilyl chloride (TESCl), Pyridine.

  • Procedure: To a solution of Baccatin III in dry pyridine at 0 °C, add TESCl dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 7,13-bis(triethylsilyl)baccatin III.

2. Selective C1-Hydroxyl Group Activation (Thiocarbonylation)

  • Reagents: 7,13-bis(triethylsilyl)baccatin III, Phenyl chlorothionoformate, 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure: To a solution of the protected baccatin III and DMAP in dry DCM at 0 °C, add phenyl chlorothionoformate. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The residue is purified by flash chromatography.

3. Barton-McCombie Radical Deoxygenation

  • Reagents: C1-thiocarbonyl derivative, Tributyltin hydride (n-Bu₃SnH), Azobisisobutyronitrile (AIBN), Toluene.

  • Procedure: A solution of the thiocarbonyl derivative in dry toluene is degassed with argon for 30 minutes. AIBN is added, and the mixture is heated to reflux. A solution of n-Bu₃SnH in toluene is then added dropwise over 1 hour. The reaction is refluxed until completion (TLC analysis). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to remove tin byproducts and isolate the deoxygenated product.

4. Deprotection of Silyl Ethers

  • Reagents: 1-Deoxy-7,13-bis(triethylsilyl)baccatin IV, Tetrabutylammonium fluoride (TBAF) or HF-Pyridine, Tetrahydrofuran (THF).

  • Procedure: To a solution of the protected this compound in THF, a solution of TBAF (1M in THF) is added at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Total Synthesis Approaches to the Baccatin Core

While a direct total synthesis of this compound is not prominent in the literature, numerous strategies have been developed for the synthesis of the closely related Baccatin III. These routes provide a blueprint for the construction of the carbocyclic core of this compound. Notable contributions have been made by the research groups of Holton, Nicolaou, Danishefsky, Wender, and Mukaiyama. These syntheses are lengthy and complex, often exceeding 40 steps.

General Strategies for Baccatin Core Synthesis:

  • Linear vs. Convergent Approaches: Early syntheses often employed linear sequences, while later strategies focused on more efficient convergent approaches, coupling complex fragments in later stages.

  • Key Ring-Forming Reactions: Various methodologies have been utilized to construct the challenging eight-membered B-ring, including intramolecular Heck reactions, pinacol couplings, and ring-closing metathesis.

  • Oxetane Formation: The D-ring is typically installed late in the synthesis via intramolecular cyclization of a diol precursor.

Illustrative Workflow of a Convergent Baccatin III Synthesis

A A-Ring Precursor C Coupling of A and C rings A->C B C-Ring Precursor B->C D B-Ring Formation (e.g., Intramolecular Pinacol Coupling) C->D E ABC Tricyclic Core D->E F Oxetane (D-Ring) Formation E->F G Functional Group Manipulations (Hydroxylations, Acylations) F->G H Baccatin III G->H

Caption: A generalized convergent strategy for the total synthesis of the Baccatin III core.

Quantitative Data from Analogous Taxane Syntheses

The following table summarizes key quantitative data from selected total syntheses of Baccatin III and Taxol, which provide a benchmark for the complexity and efficiency of constructing the taxane core.

Synthesis Starting Material Longest Linear Sequence (Steps) Overall Yield (%) Key B-Ring Formation
Holton (Taxol) Patchoulene oxide~38Not explicitly reportedPaterno-Büchi reaction / fragmentation
Nicolaou (Taxol) Camphor~40~0.02Shapiro reaction / McMurry coupling
Danishefsky (Baccatin III) Wieland-Miescher ketone~40Not explicitly reportedIntramolecular Heck reaction
Wender (Taxol) Pinene~37~0.09Oxidative cleavage / aldol condensation
Mukaiyama (Taxol) L-Serine~50~0.002Samarium iodide-mediated cyclization

Note: The yields and step counts are approximate and can vary based on the specific route and optimization.

Conclusion

The synthesis of this compound represents a significant challenge in organic chemistry. While a dedicated total synthesis has not been widely reported, a semi-synthetic approach from Baccatin III appears to be the most feasible strategy. This route would leverage the existing complex scaffold and focus on the selective deoxygenation of the C1-hydroxyl group, a transformation for which established protocols like the Barton-McCombie reaction can be applied. The extensive body of work on the total synthesis of Baccatin III and Taxol provides a robust foundation and a toolkit of reactions for any future de novo synthetic endeavors targeting this compound and its analogues. Further research into more efficient and scalable routes to the taxane core and selective functional group manipulations will be crucial for advancing the chemical space of this important class of molecules.

Application Notes & Protocols: The Role of Baccatin Scaffolds in Taxane Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paclitaxel (Taxol®) and its analogues are among the most crucial anticancer agents developed, primarily used in the treatment of various solid tumors.[1] Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] The scarcity of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), spurred extensive research into semi-synthetic production methods.[1][3] These efforts rely on the isolation of more abundant advanced precursors, known as baccatin derivatives, from yew needles.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, allowing researchers to understand how specific structural modifications to a molecule affect its biological activity.[4] In the context of taxanes, SAR studies aim to develop novel analogues with improved potency, better solubility, reduced side effects, and the ability to overcome tumor resistance.[1] While 10-deacetylbaccatin III is the most well-known precursor for the commercial semi-synthesis of paclitaxel and docetaxel, other baccatin structures, including 1-deoxybaccatin derivatives, serve as valuable starting scaffolds for exploring the SAR of the taxane core, particularly at the C-1 position.[5][6]

This document provides an overview and detailed protocols for utilizing baccatin scaffolds, with a conceptual focus on derivatives like 1-Dehydroxybaccatin IV, in SAR studies to generate novel anticancer drug candidates. Although literature specifically detailing extensive SAR studies starting from this compound is limited, the principles and protocols are broadly applicable to the baccatin class of molecules, such as the more frequently studied 1-deoxybaccatin VI.[6][7]

Part 1: Structure-Activity Relationship (SAR) Overview

The taxane core offers several positions for chemical modification. Key positions that influence activity include the C13 side chain, the C2 benzoyl group, the C4 acetyl group, and the C7 and C10 hydroxyl groups. The C1 hydroxyl group has been a subject of interest, as its removal may alter the conformation and binding affinity of the molecule to β-tubulin.[5] this compound and other 1-deoxy precursors are therefore valuable tools for investigating the role of this specific functional group.

A typical SAR study workflow using a baccatin precursor involves several key stages:

  • Isolation & Purification: Extraction of the baccatin scaffold from Taxus species.

  • Semi-Synthesis: Chemical modification of the scaffold at specific positions to create a library of analogues.

  • In Vitro Screening: Testing the synthesized analogues for biological activity, typically cytotoxicity against cancer cell lines.

  • Data Analysis: Correlating structural changes with changes in biological activity to build an SAR model.

  • Lead Optimization: Further refinement of the most promising analogues.

Logical Workflow for a Baccatin-Based SAR Study

cluster_0 Phase 1: Compound Generation cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis & Optimization A Isolate Baccatin Precursor (e.g., this compound/VI) from Taxus sp. B Chemical Modification (e.g., Esterification, Acylation) A->B C Purification & Structural Characterization (NMR, MS) B->C D In Vitro Cytotoxicity Assay (e.g., MTT, SRB) C->D E Tubulin Polymerization Assay D->E F Mechanism of Action Studies (Cell Cycle, Apoptosis) E->F G Quantitative Data Collection (IC50, EC50 values) F->G H Develop SAR Model G->H I Lead Compound Identification H->I J Lead Optimization I->J J->B Iterative Refinement

Caption: General workflow for a Structure-Activity Relationship (SAR) study using baccatin precursors.

Part 2: Quantitative Data Summary

SAR studies generate quantitative data to compare the efficacy of newly synthesized analogues against a parent compound (e.g., paclitaxel) or a standard drug. The most common metric is the IC50 value, which represents the concentration of a drug that inhibits 50% of a biological process, such as cancer cell growth.

The table below summarizes representative cytotoxicity data for novel taxane analogues synthesized from 1-deoxybaccatin VI, a close structural relative of this compound. These studies highlight how modifications at various positions (C7, C9, C10) on the 1-deoxy core influence anticancer activity.

Compound IDPrecursorModification(s) on 1-Deoxy CoreCell LineIC50 (nM)[7]Notes
Paclitaxel 10-DAB IIIReference CompoundA5494.5Standard chemotherapeutic agent
Analogue 13a 1-deoxybaccatin VIC9, C10 CarbonateA5492.8More potent than Paclitaxel
Analogue 13a 1-deoxybaccatin VIC9, C10 CarbonateMDA-MB-2313.1High potency in breast cancer line
Analogue 13d 1-deoxybaccatin VIC7, C9, C10 ModificationsA5495.6Potency comparable to Paclitaxel
Analogue 13d 1-deoxybaccatin VIC7, C9, C10 ModificationsA549/T11.2Shows activity in resistant cell line
Taxane 9 1-deoxybaccatin VIC9-(R)-dihydroVarious~4510-fold less cytotoxic than Paclitaxel.[7][8]
Taxane 10 1-deoxybaccatin VIC9-(R)-dihydro derivativeVarious~4.5Equally active as Paclitaxel.[7][8]

Data is representative and compiled from studies on analogues derived from 1-deoxybaccatin VI. A549: Human lung carcinoma; MDA-MB-231: Human breast adenocarcinoma; A549/T: Paclitaxel-resistant human lung carcinoma.

Part 3: Experimental Protocols

Protocol 1: General Semi-Synthesis of a C13-Modified Taxane Analogue

This protocol describes a generalized procedure for attaching a side chain to the C13 hydroxyl group of a baccatin scaffold, a crucial step in creating biologically active taxanes.

Materials:

  • This compound (or other baccatin precursor)

  • Protected β-lactam side chain (e.g., Ojima lactam)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium Hydride (NaH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Deprotection agent (e.g., Hydrofluoric acid-pyridine complex for a TES-protected side chain)

Procedure:

  • Preparation: Dry all glassware thoroughly. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolution: Dissolve the baccatin precursor (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Deprotonation: Cool the solution to -40°C using an appropriate cooling bath. Add a strong base such as LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise to deprotonate the C13 hydroxyl group. Stir the mixture for 30-45 minutes at this temperature.

  • Coupling: In a separate flask, dissolve the protected β-lactam side chain (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm slowly to 0°C and stir for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or Ethyl Acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., Hexane/Ethyl Acetate).

  • Deprotection: Dissolve the purified, protected taxane analogue in a suitable solvent and add the deprotection agent to remove the protecting group from the side chain.

  • Final Purification: After quenching the deprotection reaction, perform a final extraction and purification step to yield the final taxane analogue.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and thus cell viability after treatment with test compounds.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized taxane analogues dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized taxane analogues and a reference drug (e.g., Paclitaxel) in culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO). Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Abs_treated / Abs_control) * 100

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).

Part 4: Mechanism of Action Pathway

Taxanes exert their anticancer effects by disrupting microtubule dynamics. This interference activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering apoptosis (programmed cell death).

Taxane-Induced Apoptosis Pathway

cluster_0 Cellular Events cluster_1 Cell Cycle Regulation cluster_2 Apoptotic Cascade Taxane Taxane Analogue (e.g., 1-Deoxy Paclitaxel) Tubulin β-Tubulin Subunit in Microtubule Taxane->Tubulin Binds to Microtubule Microtubule Stabilization (Polymerization Enhanced) Tubulin->Microtubule Dynamics Inhibition of Dynamic Instability Microtubule->Dynamics Spindle Defective Mitotic Spindle Dynamics->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Arrest Mitotic Arrest (G2/M Phase) Checkpoint->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Signaling pathway of taxane-induced mitotic arrest and apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Purification of 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of 1-Dehydroxybaccatin IV.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

The large-scale purification of this compound, a complex taxane diterpene, presents several challenges. These include its relatively low abundance in natural sources, the presence of structurally similar impurities that complicate separation, and its potential for degradation under harsh purification conditions. Key difficulties involve achieving high purity and yield simultaneously, and developing a scalable, cost-effective process.

Q2: What are the common impurities encountered during the purification of this compound?

Common impurities are other taxane analogues with minor structural differences, such as variations in side chains or acetylation patterns. These closely related compounds often have similar chromatographic behavior, making their separation from this compound challenging.

Q3: What analytical techniques are recommended for monitoring the purity of this compound during purification?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the purity of this compound. A well-developed HPLC method can resolve the target compound from its impurities and allow for accurate quantification. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used for impurity identification.

Q4: What is a general overview of a typical purification strategy for taxanes like this compound?

A typical purification strategy involves multiple chromatographic steps. An initial crude extraction from the biomass is followed by a series of chromatographic separations, often starting with normal-phase chromatography on silica gel and followed by one or more reversed-phase HPLC steps. Precipitation can also be employed as an effective, scalable purification step to remove certain impurities.[1][2]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Inefficient Extraction: The initial extraction from the biomass may not be optimal.Optimize the extraction solvent, temperature, and duration. Consider using techniques like ultrasound-negative pressure cavitation extraction which has been shown to improve recovery of similar compounds.[2]
Degradation of the Target Molecule: this compound may be sensitive to pH, temperature, or light.Conduct stability studies to determine the optimal conditions for temperature, pH, and light exposure during purification and storage.[3][4][5][6]
Poor Recovery from Chromatographic Columns: The compound may be irreversibly binding to the stationary phase or co-eluting with other compounds.Optimize the mobile phase composition and gradient. Ensure the column is not overloaded.
Poor Purity / Incomplete Separation of Impurities Suboptimal Chromatographic Conditions: The chosen stationary phase or mobile phase may not be providing adequate resolution.Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and optimize the mobile phase (e.g., solvent composition, pH, additives).[7][8]
Column Overloading: Injecting too much sample onto the column can lead to broad, overlapping peaks.Reduce the sample load or scale up to a larger column.
Presence of Structurally Very Similar Impurities: Impurities with nearly identical polarity and structure are difficult to separate.Employ multi-dimensional chromatography (e.g., combining normal-phase and reversed-phase) or use more selective stationary phases.
Chromatography Issues (Peak Tailing, Broad Peaks, Inconsistent Retention Times) Column Degradation: The performance of the chromatography column can degrade over time.Regularly test the column performance with a standard. If performance has degraded, regenerate or replace the column.
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.Add a competing agent to the mobile phase (e.g., a small amount of a stronger solvent or a pH modifier).
Inadequate Equilibration: The column may not be properly equilibrated with the mobile phase before injection.Ensure the column is thoroughly equilibrated between runs.[9]
Air in the System: Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise.Degas the mobile phase and prime the pump to remove any air bubbles.[10]

Quantitative Data Summary

The following table summarizes purification data for 13-dehydroxybaccatin III, a structurally related taxane, which can serve as a benchmark for the purification of this compound.

Purification StepPurityOverall YieldReference
ODS low-pressure chromatography and THF/n-hexane precipitation>99%87.1%[1]
ODS-HPLC>99.5%High (not specified)[1]

Experimental Protocols

Note: The following is a generalized protocol based on methods used for similar taxanes and should be optimized for the specific requirements of this compound purification.

1. Crude Extraction

  • Objective: To extract taxanes from the biomass (e.g., cell cultures of Taxus species).

  • Procedure:

    • Lyophilize the biomass to remove water.

    • Extract the dried biomass with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).

    • Perform the extraction multiple times to ensure maximum recovery.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Precipitation

  • Objective: To remove highly polar or non-polar impurities.

  • Procedure:

    • Dissolve the crude extract in a suitable solvent (e.g., dichloromethane).

    • Add a non-solvent (e.g., n-hexane) dropwise while stirring until precipitation is observed.

    • Continue adding the non-solvent to maximize the precipitation of impurities while keeping the target compound in solution (or vice versa, depending on the solubility characteristics).

    • Separate the precipitate by filtration or centrifugation.

    • Collect the supernatant (or the precipitate) containing the enriched target compound.[1][2]

3. Multi-Step Chromatography

  • Objective: To achieve high purity by sequentially removing impurities.

  • Step 3.1: Silica Gel Chromatography (Normal-Phase)

    • Column: Silica gel (60 Å, 40-63 µm).

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 1% methanol and increasing to 10%).

    • Procedure:

      • Dissolve the extract from the precipitation step in a minimal amount of dichloromethane.

      • Load the sample onto the pre-equilibrated silica gel column.

      • Elute the column with the mobile phase gradient.

      • Collect fractions and analyze them by HPLC to identify those containing this compound.

      • Pool the pure fractions and evaporate the solvent.

  • Step 3.2: Reversed-Phase HPLC (RP-HPLC)

    • Column: Octadecylsilane (ODS, C18) column (e.g., 10 µm particle size).

    • Mobile Phase: A gradient of acetonitrile in water or methanol in water.

    • Procedure:

      • Dissolve the partially purified product from the silica gel step in the mobile phase.

      • Inject the sample onto the pre-equilibrated RP-HPLC column.

      • Run the gradient to separate this compound from the remaining impurities.

      • Collect the peak corresponding to this compound.

      • Evaporate the organic solvent and lyophilize the aqueous solution to obtain the final pure product.[1][2]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Biomass extraction Solvent Extraction start->extraction crude_extract Crude Extract extraction->crude_extract precipitation Precipitation crude_extract->precipitation silica Silica Gel Chromatography precipitation->silica rphplc Reversed-Phase HPLC silica->rphplc pure_product Pure this compound rphplc->pure_product troubleshooting_workflow cluster_purity Purity Issue cluster_yield Yield Issue cluster_chromatography Chromatography Issue start Problem Identified purity_check Low Purity? start->purity_check yield_check Low Yield? start->yield_check chrom_check Poor Peak Shape? start->chrom_check optimize_chrom Optimize Chromatography (Solvent, Gradient, Column) purity_check->optimize_chrom Yes check_loading Check for Column Overloading purity_check->check_loading Yes end Problem Resolved optimize_chrom->end check_loading->end optimize_extraction Optimize Extraction yield_check->optimize_extraction Yes check_degradation Investigate Product Degradation yield_check->check_degradation Yes optimize_extraction->end check_degradation->end check_column Check Column Health chrom_check->check_column Yes check_system Check for Leaks/Air chrom_check->check_system Yes check_column->end check_system->end

References

Improving the yield of 1-Dehydroxybaccatin IV from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and yield enhancement of 1-Dehydroxybaccatin IV from natural sources, primarily Taxus species.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from Taxus plant material?

A1: Solvent extraction is a common and effective method. Methanol, ethanol, and acetone are frequently used solvents. For instance, extraction with 100% acetone has been shown to be an efficient solvent for taxane extraction from Taxus baccata needles.[1][2] Advanced methods like Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) can offer improved efficiency and reduced extraction times.[3][4] UAE, for example, utilizes cavitation to enhance the extraction of bioactive components.[3]

Q2: How can I improve the yield of this compound using elicitors?

A2: Elicitors are compounds that stimulate the plant's defense responses, often leading to an increase in the production of secondary metabolites like taxanes. Methyl jasmonate (MeJ) is a well-documented elicitor for enhancing taxane production in Taxus cell cultures.[5][6][7] The addition of MeJ to the culture medium can significantly increase the biosynthesis of paclitaxel and related taxanes.[5][8] The timing and concentration of MeJ application are critical factors to optimize for maximal yield enhancement.

Q3: What precursors can be fed to Taxus cell cultures to increase this compound production?

A3: Precursor feeding involves supplying the biosynthetic pathway with intermediate compounds to boost the production of the desired final product. For taxanes like this compound, L-phenylalanine is a key precursor to the C-13 side chain of paclitaxel, and its supplementation can enhance taxane synthesis.[9][10][11][12] The taxane core itself is derived from geranylgeranyl diphosphate (GGPP).[13] Feeding early precursors of the taxane ring can also be a strategy, though the complexity of the pathway requires careful selection of the precursor.[14]

Q4: What are the primary challenges in the purification of this compound?

A4: The purification of this compound is challenging due to several factors. The low concentration of the compound in the crude extract necessitates efficient enrichment steps.[15][16] The presence of numerous other structurally similar taxanes complicates the separation process.[15] Additionally, pigments like chlorophyll and lipid components extracted from the plant material can interfere with chromatographic separation.[17]

Q5: Which analytical techniques are most suitable for the quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantitative analysis of this compound and other taxanes.[18][19] HPLC coupled with a UV detector is a standard approach.[1] For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[1][18] These techniques allow for accurate quantification and identification of the compound in complex mixtures.[20][21]

Troubleshooting Guides

Problem 1: Low Yield of this compound in Crude Extract
Possible Cause Troubleshooting Step Recommended Action
Inefficient Extraction Solvent Solvent OptimizationTest a range of solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures to determine the optimal solvent system for your specific plant material.[1][2]
Suboptimal Extraction Conditions Methodological AdjustmentOptimize extraction parameters such as temperature, time, and solid-to-liquid ratio. Consider advanced techniques like UAE or PLE for improved efficiency.[3][4]
Degradation of Target Compound Handling and StorageEnsure plant material is properly dried (to less than 0.5% moisture) and stored to prevent degradation of taxanes.[17] Avoid prolonged exposure of extracts to high temperatures or harsh pH conditions.
Low Natural Abundance Source Material SelectionIf possible, screen different Taxus species or even different parts of the plant (e.g., needles vs. bark) as the concentration of specific taxanes can vary.[22]
Problem 2: Poor Purity of this compound after Initial Purification
Possible Cause Troubleshooting Step Recommended Action
Interference from Pigments and Lipids Pre-purificationIncorporate a decolorization step using activated carbon or a preliminary solvent-solvent partitioning to remove chlorophyll and lipids before chromatographic purification.[17]
Co-elution of Structurally Similar Taxanes Chromatographic OptimizationAdjust the mobile phase composition, gradient, and flow rate of your HPLC method to improve the resolution between this compound and other taxanes.[15] Consider using a different stationary phase if co-elution persists.
Sample Overload on Chromatographic Column Injection Volume AdjustmentReduce the injection volume or the concentration of the crude extract being loaded onto the column to prevent peak broadening and improve separation.[15]
Ineffective Purification Technique Methodological RefinementExplore alternative or additional purification steps such as solid-phase extraction (SPE) or recrystallization.[16][23]

Quantitative Data Summary

Table 1: Effect of Elicitors on Taxane Production in Taxus Cell Cultures

ElicitorConcentrationTarget CompoundFold Increase in YieldReference
Methyl Jasmonate100 µMPaclitaxel~10-fold[6]
Methyl JasmonateNot specifiedPaclitaxel4-fold[7]
Methyl JasmonateNot specifiedBaccatin III3.6-fold[7]
Methyl Jasmonate & CyclodextrinsNot specifiedPaclitaxel55-fold[24]

Table 2: Comparison of Extraction Methods for Taxanes from Taxus Species

Extraction MethodSolventKey ParametersRelative Yield/EfficiencyReference
Solvent Extraction100% AcetoneRoom temperatureHigh efficiency for Taxol[1]
Ultrasound-Assisted Extraction (UAE)Methanol/Ionic Liquid30 min ultrasoundHigher yield than traditional solvent extraction[3]
Pressurized Liquid Extraction (PLE)Methanol130°C, 60 barsGreatest yields compared to UAE, MASE, and Soxhlet[4]
Solvent Extraction70% Ethanol in waterAmbient temperatureGood extraction of taxanes while minimizing lipid dissolution[17]

Experimental Protocols

Protocol 1: Extraction of this compound from Taxus Needles
  • Preparation of Plant Material: Collect fresh needles from Taxus species. Dry the needles at room temperature or in an oven at a low temperature (e.g., 40°C) until they reach a moisture content of less than 0.5%.[17] Grind the dried needles into a fine powder.

  • Solvent Extraction: Macerate the powdered needles in 100% acetone at a solid-to-liquid ratio of 1:15 (g/mL) for 24-48 hours at room temperature with occasional shaking.[1]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent-Solvent Partitioning: Dissolve the crude extract in a suitable solvent mixture (e.g., methanol/water) and partition it against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.[25]

  • Decolorization: Treat the aqueous methanol phase with activated carbon to remove pigments. Filter to remove the activated carbon. The resulting extract is ready for further purification.[17]

Protocol 2: Elicitation of Taxane Production in Taxus Cell Suspension Cultures
  • Cell Culture Initiation: Establish a cell suspension culture of a selected Taxus species in a suitable growth medium (e.g., Gamborg's B5 medium).

  • Elicitor Preparation: Prepare a stock solution of methyl jasmonate (MeJ) in ethanol.

  • Elicitation: On a specific day of the culture cycle (e.g., day 7), add the MeJ stock solution to the cell culture to a final concentration of 100 µM.[5]

  • Incubation: Continue to incubate the cell culture for a defined period (e.g., 14-21 days) post-elicitation.

  • Harvesting and Extraction: Harvest the cells by filtration and extract the taxanes from the biomass and the culture medium separately using methanol.

Protocol 3: Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the pre-purified crude extract in the mobile phase to be used for HPLC. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).[26]

    • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient profile needs to be optimized to achieve the best separation.

    • Flow Rate: A typical flow rate for a preparative column is in the range of 5-20 mL/min.[15]

    • Detection: UV detection at 227 nm.[23]

  • Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with high purity.

  • Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Improving this compound Yield cluster_Source Source Material cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis cluster_Yield_Enhancement Yield Enhancement Strategies (for Cell Cultures) Taxus_Species Taxus Species (Needles, Bark, Cell Culture) Extraction Solvent Extraction (Methanol, Acetone, etc.) [Optional: UAE, PLE] Taxus_Species->Extraction Elicitation Elicitation (Methyl Jasmonate) Taxus_Species->Elicitation Precursor_Feeding Precursor Feeding (Phenylalanine) Taxus_Species->Precursor_Feeding Pre_Purification Pre-purification (Solvent Partitioning, Decolorization) Extraction->Pre_Purification Chromatography Chromatography (Prep-HPLC, Column Chromatography) Pre_Purification->Chromatography Quantification Quantification (HPLC, LC-MS) Chromatography->Quantification Elicitation->Extraction Precursor_Feeding->Extraction

Caption: Figure 1: General Experimental Workflow for Improving this compound Yield.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low this compound Yield Start Low Yield of This compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Check_Source Evaluate Source Material Start->Check_Source Condition_Optimization Optimize Extraction Conditions (Time, Temp, Method) Check_Extraction->Condition_Optimization Degradation_Check Check for Compound Degradation Check_Extraction->Degradation_Check Solvent_Optimization Solvent_Optimization Check_Extraction->Solvent_Optimization Chroma_Optimization Optimize Chromatographic Separation Check_Purification->Chroma_Optimization Sample_Load Adjust Sample Loading Check_Purification->Sample_Load Pre_Purification_Step Pre_Purification_Step Check_Purification->Pre_Purification_Step Cell_Culture_Enhancement Implement Elicitation/ Precursor Feeding Check_Source->Cell_Culture_Enhancement Species_Screening Species_Screening Check_Source->Species_Screening End Improved Yield Condition_Optimization->End Degradation_Check->End Solvent_Optimization->End Chroma_Optimization->End Sample_Load->End Pre_Purification_Step->End Cell_Culture_Enhancement->End Species_Screening->End

Caption: Figure 2: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 1-Dehydroxybaccatin IV Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Dehydroxybaccatin IV analogs. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual diagrams to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound analogs?

A1: The synthesis of this compound analogs typically commences from a readily available precursor like 10-deacetylbaccatin III (10-DAB). The core of the strategy involves a series of protection and deprotection steps to selectively functionalize the hydroxyl groups at various positions on the baccatin core. Key transformations include the selective acylation of the C-10 hydroxyl group and subsequent modifications at other positions, such as the introduction of a side chain at C-13, which is crucial for the analog's biological activity.

Q2: Why is the selective protection of hydroxyl groups critical in the synthesis of these analogs?

A2: The baccatin core possesses multiple hydroxyl groups with varying reactivities. Selective protection is paramount to prevent unwanted side reactions during acylation or other modifications.[1] A well-designed protecting group strategy ensures that reactions occur only at the desired positions, leading to higher yields of the target analog and simplifying the purification process.

Q3: What are the common challenges encountered during the purification of this compound analogs?

A3: Purification of these analogs can be challenging due to the presence of structurally similar side products and unreacted starting materials. The polarity of the various analogs can be very similar, making chromatographic separation difficult. High-Performance Liquid Chromatography (HPLC) is often the method of choice for achieving high purity.

Q4: How does the removal of the C-1 hydroxyl group affect the biological activity of these analogs?

A4: The structure-activity relationship (SAR) of paclitaxel analogs has been extensively studied. Modifications to the baccatin core, including the removal of the C-1 hydroxyl group, can influence the molecule's conformation and its interaction with microtubules. While specific data for this compound analogs are limited, studies on related 1-deoxypaclitaxel analogs have been conducted to investigate their cytotoxic activities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Acylation at C-10 Incomplete reaction: Insufficient reaction time, temperature, or activating agent.- Increase reaction time and/or temperature. - Use a more efficient acylating agent or a catalyst like 4-DMAP.
Steric hindrance: The C-10 hydroxyl group is sterically hindered.- Employ a less bulky acylating agent. - Optimize the solvent to improve substrate solubility and reagent accessibility.
Formation of Multiple Side Products Non-selective acylation: Acylation occurring at other hydroxyl groups (e.g., C-7, C-13).- Implement a protecting group strategy to block other reactive hydroxyls. - Lower the reaction temperature to improve selectivity.
Rearrangement of the baccatin core: Basic or acidic conditions can lead to skeletal rearrangements.- Use neutral or mildly acidic/basic reaction conditions. - Minimize reaction times.
Difficulty in Removing Protecting Groups Protecting group is too stable: The chosen protecting group is resistant to cleavage under standard conditions.- Switch to a more labile protecting group for the specific hydroxyl position. - screen different deprotection conditions (e.g., stronger acid/base, different catalyst).
Degradation of the molecule during deprotection: The target analog is sensitive to the deprotection conditions.- Use milder deprotection reagents. - Perform the reaction at a lower temperature.
Poor Separation During Purification Co-elution of product and impurities: The polarity of the desired product is very close to that of side products or starting materials.- Optimize the HPLC mobile phase composition and gradient. - Consider a different stationary phase (e.g., C8 instead of C18). - Employ preparative TLC for small-scale purification.

Data Presentation: Optimization of C-10 Acylation of 10-Deacetylbaccatin III

The following table summarizes the results of a study on the organocatalytic site-selective acylation of 10-deacetylbaccatin III (a key starting material), which can serve as a starting point for optimizing the synthesis of this compound analogs.

Entry Catalyst Solvent Temp (°C) Yield (%) Selectivity (C10:C7)
1DMAPCH2Cl209589:11
2Catalyst 6CH2Cl209394:6
3Catalyst 6CH2Cl2-209195:5
4Catalyst 6CH2Cl2-4088>95:5
5Catalyst 6THF09091:9
6Catalyst 6*DMF08588:12

*Catalyst 6 is a 4-dialkylaminopyridine-type nucleophilic organocatalyst. Data adapted from a study on organocatalytic site-selective acylation.

Experimental Protocols

Protocol 1: General Procedure for the Selective Acylation of the C-10 Hydroxyl Group in a 10-DAB Derivative

  • Preparation: Dissolve the 10-DAB derivative (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add the acylating agent (e.g., an acid anhydride or acid chloride, 1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the C-10 acylated product.

Protocol 2: General Procedure for the Attachment of a Side Chain to the C-13 Hydroxyl Group

  • Activation: In a separate flask, activate the side-chain carboxylic acid (1.5 equivalents) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equivalents) and a catalyst like 4-DMAP (0.2 equivalents) in an anhydrous aprotic solvent (e.g., toluene) at 0 °C.

  • Coupling: To the activated side-chain mixture, add a solution of the C-13 hydroxyl-containing baccatin derivative (1 equivalent) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by preparative HPLC to yield the desired C-13 esterified analog.

Visualizations

experimental_workflow start 10-Deacetylbaccatin III protect_C7 Selective Protection of C-7 OH (e.g., TES) start->protect_C7 acylate_C10 Acylation of C-10 OH protect_C7->acylate_C10 deprotect_C7 Deprotection of C-7 OH acylate_C10->deprotect_C7 couple_side_chain Side-Chain Coupling at C-13 deprotect_C7->couple_side_chain final_deprotection Final Deprotection couple_side_chain->final_deprotection end This compound Analog final_deprotection->end

Caption: A representative synthetic workflow for a this compound analog.

signaling_pathway analog This compound Analog tubulin β-Tubulin Subunit in Microtubule analog->tubulin Binds to stabilization Microtubule Stabilization tubulin->stabilization Promotes mitotic_arrest Mitotic Spindle Arrest stabilization->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: The proposed mechanism of action for this compound analogs, based on the known pathway of paclitaxel.

References

Technical Support Center: HPLC Analysis of 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 1-Dehydroxybaccatin IV. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis of this taxane diterpene.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A common approach for analyzing taxanes like this compound is reversed-phase HPLC. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water. The detection is typically performed using a UV detector at a wavelength of around 227 nm.

Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A2: Peak tailing for taxane compounds is often due to secondary interactions with the stationary phase.[1][2][3] Possible causes include interactions with residual silanols on the silica-based column packing.[1][2][3] To address this, you can try lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) to suppress the ionization of silanols.[1][3] Using a highly end-capped column or a column with a different stationary phase (e.g., a phenyl-hexyl column) can also minimize these secondary interactions. Additionally, ensure your sample is fully dissolved in the mobile phase and consider reducing the injection volume.[4]

Q3: I am observing ghost peaks in my chromatograms when analyzing this compound. How can I identify and eliminate them?

A3: Ghost peaks are extraneous peaks that can originate from various sources, including contaminated solvents, septa bleed from vials, or carryover from previous injections.[5][6][7][8] To identify the source, run a blank gradient (injecting only the mobile phase). If the ghost peaks are still present, the contamination is likely from the mobile phase or the HPLC system itself.[7] Ensure you are using high-purity HPLC-grade solvents and fresh mobile phase.[7] If the peaks appear only after a sample injection, it could be carryover. In this case, implement a robust needle wash protocol and, if necessary, a column wash step between injections.

Q4: The retention time of my this compound peak is shifting between injections. What could be the reason?

A4: Retention time shifts can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or column degradation.[9] Ensure your mobile phase is well-mixed and degassed. Even small variations in the solvent ratio can lead to noticeable shifts in retention time.[9] Using a column oven to maintain a constant temperature is crucial for reproducible results. If the retention time consistently decreases and peak shape deteriorates over a series of runs, your column may be aging and require replacement.

Q5: How should I prepare a sample of this compound from a plant extract for HPLC analysis?

A5: Sample preparation for plant extracts is critical to remove interfering substances and protect the HPLC column. A common method involves solid-phase extraction (SPE).[1][10] The plant extract can be dissolved in an appropriate solvent and loaded onto an SPE cartridge (e.g., C18). Interfering polar compounds can be washed away, and the taxanes, including this compound, can then be eluted with a stronger organic solvent like methanol or acetonitrile. The eluted fraction should then be filtered through a 0.22 µm syringe filter before injection.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound
Symptom Possible Cause Suggested Solution
Peak Tailing - Secondary interactions with silanol groups on the column.[1][2][3] - Column overload.[4] - Mismatch between sample solvent and mobile phase.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. - Use a highly end-capped or base-deactivated column. - Reduce the sample concentration or injection volume. - Dissolve the sample in the initial mobile phase.
Peak Fronting - Sample overload. - Poor sample solubility in the mobile phase.- Dilute the sample. - Ensure the sample is fully dissolved before injection. Consider a stronger sample solvent, but be mindful of solvent effects.
Problem 2: Inaccurate Quantification of this compound
Symptom Possible Cause Suggested Solution
Non-linear calibration curve - Detector saturation at high concentrations. - Inappropriate integration parameters.- Extend the calibration range to lower concentrations or dilute samples. - Review and optimize peak integration parameters.
Poor reproducibility of peak areas - Inconsistent injection volume. - Sample instability. - Leaks in the HPLC system.- Check the autosampler for air bubbles and ensure proper vial filling. - Prepare fresh standards and samples regularly. Store them at low temperatures and protect from light if necessary. - Perform a system leak test.
Problem 3: Baseline Irregularities
Symptom Possible Cause Suggested Solution
Noisy Baseline - Air bubbles in the pump or detector. - Contaminated mobile phase. - Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly. - Use fresh, HPLC-grade solvents. - Check the detector lamp's usage hours and replace if necessary.
Drifting Baseline - Inadequate column equilibration. - Temperature fluctuations. - Mobile phase composition changing over time (e.g., due to evaporation of a volatile component).- Ensure the column is fully equilibrated with the initial mobile phase before starting a sequence. - Use a column oven. - Keep mobile phase bottles capped.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a representative method based on typical conditions for taxane analysis. Optimization may be required for specific applications.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 227 nm
Sample Diluent Acetonitrile:Water (50:50)
Quantitative Data (Hypothetical)

The following table provides hypothetical but realistic quantitative data for a well-behaved separation of this compound using the method described above.

Parameter Expected Value Acceptance Criteria
Retention Time (RT) ~12.5 min± 2%
Tailing Factor (Tf) 1.10.8 - 1.5
Theoretical Plates (N) > 5000> 2000
Resolution (Rs) to nearest impurity > 2.0> 1.5

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing PlantExtract Plant Extract Dissolution Dissolve in Solvent PlantExtract->Dissolution SPE Solid-Phase Extraction (SPE) Dissolution->SPE Filtration Filter (0.22 µm) SPE->Filtration Injection Inject Sample Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (227 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing cluster_method Method Issues cluster_sample Sample Issues cluster_column Column Issues Start Peak Tailing Observed CheckMethod Review Method Parameters Start->CheckMethod CheckSample Examine Sample Preparation Start->CheckSample CheckColumn Evaluate Column Condition Start->CheckColumn MobilePhasepH Mobile Phase pH too high? CheckMethod->MobilePhasepH Overload Sample Overload? CheckSample->Overload SolventMismatch Sample Solvent Mismatch? CheckSample->SolventMismatch ColumnAge Column Aged/Contaminated? CheckColumn->ColumnAge OptimizeMobilePhase Lower pH (add acid) MobilePhasepH->OptimizeMobilePhase Yes End Peak Shape Improved OptimizeMobilePhase->End DiluteSample Dilute Sample Overload->DiluteSample Yes DiluteSample->End ChangeSolvent Dissolve in Mobile Phase SolventMismatch->ChangeSolvent Yes ChangeSolvent->End ReplaceColumn Replace Column ColumnAge->ReplaceColumn Yes ReplaceColumn->End

Caption: Troubleshooting flowchart for addressing peak tailing.

References

Overcoming low solubility of 1-Dehydroxybaccatin IV in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the low aqueous solubility of 1-Dehydroxybaccatin IV, a taxane diterpene.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural taxane diterpene with potential biological activities, including nitric oxide (NO) inhibition.[1][2][3] Like many complex organic molecules and drugs in early development, it exhibits poor water solubility.[4] This low aqueous solubility can significantly hinder its use in biological assays, limit its bioavailability in preclinical studies, and pose a major challenge for developing parenteral dosage forms.[4][5] Achieving adequate concentration in aqueous media is crucial for obtaining reliable experimental results and evaluating its therapeutic potential.

Q2: What are the primary strategies to enhance the aqueous solubility of this compound?

A2: Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. These methods can be broadly categorized into physical and chemical modifications.[6] Key strategies include:

  • Co-solvency: Blending water with a miscible organic solvent to increase the drug's solubility.[7][8]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin host molecule.[6][8][9]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a solid state to improve wettability and dissolution rate.[5][7][10]

  • Nanoparticle Formulation: Reducing particle size to the nanometer range, which increases the surface area and subsequently the dissolution velocity.[6][11][12]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase solubility if it has ionizable functional groups.

Q3: How do I choose the right solubilization method for my experiment?

A3: The choice of method depends on several factors, including the required concentration, the experimental system (e.g., in vitro cell culture vs. in vivo animal model), and potential interferences of the solubilizing agents (excipients) with the assay. For example, co-solvents like DMSO are common for in vitro studies but may have toxicity concerns at higher concentrations. Cyclodextrins are often used to improve bioavailability in in vivo studies.[9][13]

start Start: Need to Dissolve This compound exp_type What is the experimental system? start->exp_type in_vitro In Vitro (Cell Culture) exp_type->in_vitro In Vitro in_vivo In Vivo (Animal Model) exp_type->in_vivo In Vivo concentration What is the target concentration? low_conc Low (μM range) concentration->low_conc Low high_conc High (mM range) concentration->high_conc High in_vitro->concentration cyclodextrin Use Cyclodextrins (e.g., HP-β-CD). Improves solubility & bioavailability. in_vivo->cyclodextrin cosolvent Use Co-solvents (e.g., DMSO, Ethanol). Monitor excipient toxicity. low_conc->cosolvent complex_methods Explore Advanced Methods: - Solid Dispersion - Nanoparticles - pH Modification high_conc->complex_methods solid_dispersion Consider Solid Dispersion or Nanoparticle Formulation. Suitable for oral delivery. cyclodextrin->solid_dispersion complex_methods->cyclodextrin

Caption: Workflow for selecting a suitable solubilization method.

Q4: How can I quantify the concentration of this compound in my prepared solutions?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying compounds like this compound.[14] You will need to develop a method with a suitable mobile phase and a C18 column. A calibration curve should be generated using standards of known concentrations to ensure accurate quantification. UV-Vis spectrophotometry can also be used if the compound has a distinct absorbance peak and there are no interfering substances from your formulation.[14][15]

Troubleshooting Guide

Q: My this compound precipitates after I add it to my aqueous buffer. What should I do?

A: Precipitation upon addition to an aqueous medium is a classic sign of poor solubility. Here are some steps to troubleshoot this issue:

  • Check Stock Solution: Ensure your primary stock solution, typically in a solvent like DMSO or ethanol, is fully dissolved and has not exceeded its solubility limit in that solvent.

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.

  • Modify Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This can prevent the compound from crashing out immediately.

  • Employ a Solubilization Technique: If the required concentration is non-negotiable, you must use one of the enhancement techniques described in the FAQs and detailed in the protocols below. Co-solvents or cyclodextrins are often the first choice for lab-scale experiments.

start Problem: Compound Precipitates in Aqueous Solution check_stock Is the stock solution (in organic solvent) clear? start->check_stock remake_stock Remake stock solution at a lower concentration. check_stock->remake_stock No check_conc Is the final aqueous concentration too high? check_stock->check_conc Yes lower_conc Lower the final concentration and repeat the experiment. check_conc->lower_conc Yes use_method Employ a solubilization technique (Co-solvent, Cyclodextrin, etc.). check_conc->use_method No

Caption: Troubleshooting flowchart for compound precipitation.

Q: My biological assay results are inconsistent or show low activity. Could this be a solubility issue?

A: Yes, absolutely. Undissolved particles of this compound will not be bioavailable to cells or target proteins, leading to an underestimation of its true potency. If you observe a precipitate in your assay wells or if the dose-response curve is flat or erratic, poor solubility is a likely culprit. It is recommended to visually inspect your final solutions for any haziness or particles (Tyndall effect) and to quantify the soluble fraction by centrifuging the solution and measuring the supernatant concentration via HPLC.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantagesBest For
Co-solvency Reduces solvent polarity.[7]Simple, quick, widely used for in vitro screens.Can cause toxicity or affect protein conformation at high concentrations.Initial in vitro screening.
Cyclodextrin Complexation Forms host-guest inclusion complexes, shielding the hydrophobic drug.[9]Low toxicity, improves bioavailability, can stabilize the drug.[9][13][16]Can be expensive, may alter pharmacokinetics.[13]In vitro and in vivo studies, parenteral formulations.
Solid Dispersion Disperses the drug in a hydrophilic solid carrier, increasing surface area and wettability.[10]Significantly enhances dissolution rate and bioavailability.[10][17]Requires specific equipment (e.g., spray dryer, rotary evaporator), potential for drug recrystallization.Oral dosage form development.
Nanoparticle Formulation Increases surface-area-to-volume ratio, leading to faster dissolution.[6]High drug loading possible, potential for targeted delivery.[11][18][19]Complex manufacturing process, potential for instability.Advanced drug delivery systems, both oral and parenteral.[12][20]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 100% DMSO or ethanol). Ensure the compound is fully dissolved.

  • Working Solution Preparation: To prepare the final aqueous solution, first add the required volume of the organic stock solution to an empty tube.

  • Dilution: While vortexing vigorously, add the aqueous buffer drop-by-drop to the tube containing the stock solution. This gradual dilution helps prevent the compound from precipitating.

  • Final Concentration Check: Ensure the final concentration of the co-solvent is compatible with your experimental system (typically <0.5% v/v for cell-based assays to avoid toxicity).

  • Inspection: Visually inspect the final solution for any signs of precipitation. If clear, it is ready for use.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used derivative with high water solubility and low toxicity.[21][22]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Warm the solution slightly (e.g., to 40-50°C) to aid dissolution.

  • Complexation: Add an excess of this compound powder to the HP-β-CD solution.

  • Equilibration: Stir the suspension at room temperature for 24-48 hours, protected from light. This allows the system to reach equilibrium.

  • Separation: After equilibration, filter the solution through a 0.22 µm syringe filter to remove the undissolved, uncomplexed drug.

  • Quantification: Determine the concentration of the solubilized this compound in the clear filtrate using a validated analytical method like HPLC.[14] This concentration represents the solubility enhancement achieved.

cluster_0 Preparation Phase cluster_1 Complexation Phase cluster_2 Analysis Phase prep_cd 1. Prepare HP-β-CD solution in buffer add_drug 2. Add excess This compound powder prep_cd->add_drug stir 3. Stir suspension for 24-48 hours at RT add_drug->stir filter 4. Filter with 0.22 µm syringe filter stir->filter quantify 5. Quantify soluble drug in filtrate via HPLC filter->quantify

Caption: Experimental workflow for cyclodextrin complexation.

Protocol 3: Preparation of a Solid Dispersion via Solvent Evaporation

This method disperses the drug within a hydrophilic polymer matrix, such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).[7][15]

  • Component Dissolution: Dissolve both this compound and the chosen hydrophilic carrier (e.g., PVP K30) in a common volatile solvent, such as methanol or ethanol, at a predetermined drug-to-carrier ratio (e.g., 1:1, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid film in a vacuum oven overnight to remove any residual solvent.

  • Product Collection: Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Solubility Testing: Test the solubility of the resulting powder by dissolving it in the aqueous buffer and comparing it to the pure drug. The dispersed drug should dissolve much more rapidly and to a higher concentration.[10][15]

References

Methods to prevent the degradation of 1-Dehydroxybaccatin IV during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 1-Dehydroxybaccatin IV. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent the degradation of this valuable taxane during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound, a complex taxane derivative, is primarily caused by two chemical processes: epimerization and hydrolysis. These reactions are sensitive to pH, temperature, and the solvent system used during extraction.

  • Epimerization: This is a significant degradation pathway for taxanes, particularly at the C-7 position. It is predominantly catalyzed by basic conditions (high pH).[1] This structural rearrangement can lead to the formation of 7-epi-1-Dehydroxybaccatin IV, an isomer with potentially different biological activity. The removal of the acetyl group at the C10 position has been shown to increase the rate of epimerization in basic aqueous solutions for similar taxanes.[1]

  • Hydrolysis: Under acidic conditions (low pH), this compound is susceptible to hydrolysis of its ester groups and cleavage of the strained oxetane ring, which is crucial for its biological activity.[2][3] Studies on similar baccatin derivatives show that degradation can also involve dehydration around the 13-hydroxy group.[2]

Q2: What is the optimal pH range to maintain the stability of this compound during extraction?

A2: The optimal pH for the stability of taxanes, including this compound, is in the slightly acidic range. For similar taxanes like paclitaxel and 10-deacetylbaccatin III, the maximum stability has been observed at around pH 4 .[2] Both strongly acidic (pH < 3) and neutral to basic (pH > 6) conditions should be avoided to minimize hydrolysis and epimerization, respectively.

Q3: How does temperature affect the degradation of this compound?

A3: Elevated temperatures accelerate the degradation of this compound. It is recommended to conduct extraction and purification steps at controlled, lower temperatures to minimize degradation. For instance, in ultrasound-assisted extraction of taxanes from Taxus species, temperatures are often optimized around 40-50°C to balance extraction efficiency and compound stability.[4] Higher temperatures can significantly increase the rates of both hydrolysis and epimerization.

Q4: What are the recommended solvents for extracting this compound while minimizing degradation?

A4: The choice of solvent is critical for both efficient extraction and stability. Polar solvents are generally used for extracting taxanes.

  • Ethanol and Methanol: Mixtures of ethanol or methanol with water are commonly used. For example, an ethanol/water mixture (ranging from 50% to 80% ethanol) has been shown to be effective for extracting taxanes from Taxus clippings.[5]

  • Acetonitrile: Acetonitrile is often used in the mobile phase for HPLC analysis of taxanes and can also be a component of the extraction solvent system.[6]

  • Solvent Purity: It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Degradation due to pH. Maintain the pH of the extraction solvent and subsequent aqueous solutions in the optimal range of pH 3.5-4.5 . Use appropriate buffer systems if necessary.
Degradation due to high temperature. Perform extraction and purification steps at or below room temperature whenever possible. If heating is required to improve extraction efficiency, use the lowest effective temperature for the shortest possible duration. Consider using temperature-controlled extraction techniques like ultrasound-assisted extraction at optimized temperatures (e.g., 40°C).[4]
Improper solvent selection. Use a mixture of polar solvents like ethanol/water or methanol/water. Optimize the solvent-to-solid ratio to ensure efficient extraction.
Presence of unknown peaks in HPLC chromatogram Formation of degradation products. The appearance of new peaks, particularly those with similar retention times to the parent compound, may indicate the presence of epimers (e.g., 7-epi-1-Dehydroxybaccatin IV) or hydrolyzed products.
Epimerization. If working under neutral or basic conditions, the formation of an epimer is likely. Acidify the sample to the stable pH range (3.5-4.5) to halt further epimerization.
Hydrolysis. If working under acidic conditions, consider raising the pH to the optimal stability range. Analyze the mass of the unknown peaks using LC-MS to identify potential hydrolyzed fragments (e.g., cleavage of ester groups or the oxetane ring).
Inconsistent extraction results Variability in extraction time. Standardize the extraction time. Prolonged exposure to extraction conditions, even at optimal pH and temperature, can lead to gradual degradation.
Exposure to light. While not as extensively studied for this specific compound, many complex organic molecules are sensitive to light (photodegradation). It is good practice to protect extracts from direct light by using amber glassware or covering vessels with aluminum foil.
Enzymatic degradation. Fresh plant material contains enzymes that can degrade taxanes.[1] Consider deactivating enzymes by briefly heating the plant material (blanching) or using solvents that inhibit enzymatic activity at the initial extraction step.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) for Minimized Degradation

This protocol is designed to enhance extraction efficiency while minimizing thermal degradation.

  • Sample Preparation: Grind dried and powdered Taxus plant material to a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare an extraction solvent of 80% ethanol in deionized water. Adjust the pH to 4.0 using a suitable acid (e.g., formic acid).

  • Extraction:

    • Add the powdered plant material to the extraction solvent at a solid-to-liquid ratio of 1:15 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at a controlled temperature of 40°C for 30 minutes.[4]

  • Filtration and Concentration:

    • Immediately after extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to remove the ethanol.

  • Liquid-Liquid Partitioning:

    • To the remaining aqueous extract, add an equal volume of a non-polar solvent like n-hexane to remove lipids and chlorophyll. Shake vigorously and allow the layers to separate. Discard the n-hexane layer.

    • Extract the aqueous layer multiple times with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the taxanes.

  • Final Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract enriched with this compound.

  • Storage: Store the crude extract at -20°C in an amber vial to prevent further degradation.

Protocol 2: Stability Indicating HPLC Method for Quantification

This method can be used to quantify this compound and monitor the formation of its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to maintain an acidic pH).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over 20-30 minutes. This will help separate the parent compound from its more polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 227 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare standards of this compound in the mobile phase at a known concentration.

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase composition, filter through a 0.45 µm syringe filter, and inject.

  • Analysis: The retention time of this compound should be determined using a pure standard. The appearance of new peaks, especially those eluting earlier (more polar) or very close to the main peak, should be investigated as potential degradation products.

Data Presentation

Table 1: Influence of pH on the Stability of Taxane Analogs

pHStability of Baccatin III AnalogsPrimary Degradation Pathway
1-3LowHydrolysis of ester groups, cleavage of oxetane ring.[2]
4 High Optimal pH for stability. [2]
5-6ModerateSlow hydrolysis and onset of epimerization.
7-9LowBase-catalyzed epimerization at C-7.[1]

Table 2: Influence of Temperature on Extraction and Stability of Taxanes

TemperatureExtraction EfficiencyStabilityRecommendation
< 25°CLowerHighSuitable for long-term storage of extracts.
25-40°CModerateGoodOptimal range for extraction with minimal degradation.[4]
40-60°CHighModerateIncreased risk of degradation with prolonged exposure.
> 60°CHighLowSignificant degradation likely to occur.

Visualizations

Degradation Pathways of this compound

cluster_main This compound cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 6) main This compound hydrolysis Hydrolysis Products (Ester & Oxetane Cleavage) main->hydrolysis H+ catalyst epimerization 7-epi-1-Dehydroxybaccatin IV main->epimerization OH- catalyst

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stable Extraction

start Start: Taxus Plant Material prep Sample Preparation (Grinding) start->prep extraction Ultrasound-Assisted Extraction (pH 4, 40°C) prep->extraction filtration Filtration extraction->filtration concentration1 Concentration (< 40°C) filtration->concentration1 partitioning Liquid-Liquid Partitioning (Hexane wash, then DCM/EtOAc) concentration1->partitioning concentration2 Final Concentration (< 40°C) partitioning->concentration2 analysis HPLC Analysis concentration2->analysis storage Storage (-20°C, Dark) concentration2->storage

Caption: Workflow for minimizing degradation during extraction.

Logical Relationship of Degradation Factors

degradation Degradation of This compound ph pH ph->degradation temp Temperature temp->degradation time Extraction Time time->degradation solvent Solvent System solvent->degradation light Light Exposure light->degradation enzymes Enzymatic Activity enzymes->degradation

Caption: Key factors influencing the degradation of this compound.

References

Refinement of protocols for the semi-synthesis of taxanes from 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the semi-synthesis of taxane analogues from 1-dehydroxybaccatin VI, this technical support center provides essential guidance on protocols, troubleshooting, and frequently encountered challenges. The following information is designed to streamline experimental workflows and enhance success in synthesizing novel taxane derivatives.

The semi-synthesis of paclitaxel and its analogues is a cornerstone of medicinal chemistry, aimed at developing more potent and targeted anticancer agents. 1-dehydroxybaccatin VI has emerged as a valuable starting material for this purpose. However, the multi-step nature of this synthesis presents several challenges that can impact yield and purity. This guide addresses these critical aspects in a practical question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues that may arise during the semi-synthesis of taxanes from 1-dehydroxybaccatin VI.

Q1: What are the most critical steps for protecting the hydroxyl groups on 1-dehydroxybaccatin VI, and what are the common pitfalls?

A1: Selective protection of the hydroxyl groups at the C7 and C13 positions is paramount to prevent unwanted side reactions during side-chain attachment. A common strategy involves the use of silyl ethers, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) groups.

  • Common Pitfall: Incomplete protection or the formation of di-protected species.

  • Troubleshooting:

    • Ensure anhydrous reaction conditions, as moisture can hydrolyze the silylating agent.

    • Use a slight excess of the silylating agent and a suitable base (e.g., imidazole) to drive the reaction to completion.

    • Monitor the reaction progress carefully using thin-layer chromatography (TLC) to determine the optimal reaction time.

    • Purify the mono-silylated product carefully using column chromatography to separate it from starting material and di-silylated byproducts.

Q2: I am observing low yields during the coupling of the side chain to the protected 1-dehydroxybaccatin VI core. What are the likely causes and solutions?

A2: Low coupling yields are a frequent challenge. The efficiency of this esterification or acylation step is influenced by several factors.

  • Likely Causes:

    • Steric hindrance at the C13 hydroxyl group of the taxane core.

    • Insufficient activation of the side-chain carboxylic acid.

    • Decomposition of reagents or intermediates.

  • Solutions:

    • Choice of Coupling Agent: Employ a robust coupling agent. While dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is common, more advanced reagents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi esterification) can be more effective for sterically hindered substrates.

    • Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times at elevated temperatures can lead to degradation.

    • Purity of Reactants: Ensure both the protected baccatin core and the side chain are of high purity. Impurities can interfere with the coupling reaction.

Q3: The deprotection of the silyl ethers is proving to be difficult, with either incomplete removal or degradation of the taxane core. What are the recommended deprotection strategies?

A3: The final deprotection step to reveal the free hydroxyl groups of the taxane analogue requires mild conditions to avoid damaging the complex taxane skeleton.

  • Recommended Reagents:

    • For TES ethers: Acetic acid in aqueous tetrahydrofuran (THF) or pyridinium p-toluenesulfonate (PPTS) in methanol are effective and mild.

    • For TBDMS ethers: A buffered solution of hydrogen fluoride-pyridine complex (HF•Py) in acetonitrile or THF is a standard method. It is crucial to use plasticware for this reaction.

  • Troubleshooting:

    • Slow or Incomplete Deprotection: If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary. However, monitor carefully for any signs of product degradation by TLC.

    • Product Degradation: If degradation is observed, switch to a milder deprotection reagent or perform the reaction at a lower temperature for a longer duration.

Q4: What are the best practices for purifying the final taxane analogues?

A4: Purification is critical to obtaining a high-purity product for biological evaluation. Column chromatography is the most common method.

  • Best Practices:

    • Stationary Phase: Use high-quality silica gel with a suitable particle size for good resolution.

    • Mobile Phase: A gradient elution system, typically with a mixture of hexanes and ethyl acetate, is often necessary to separate the desired product from closely related impurities.

    • Monitoring: Monitor the fractions carefully by TLC to ensure proper separation and to pool the correct fractions containing the pure product.

    • Alternative Techniques: For challenging separations, preparative high-performance liquid chromatography (Prep-HPLC) can be a powerful tool.[1]

Experimental Protocols

Below are generalized protocols for key steps in the semi-synthesis of taxanes from 1-dehydroxybaccatin VI. Researchers should adapt these protocols based on their specific target molecule and available laboratory resources.

Protocol 1: Selective Silylation of the C7-Hydroxyl Group of 1-Dehydroxybaccatin VI
  • Dissolve 1-dehydroxybaccatin VI (1 equivalent) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add imidazole (1.5-2.0 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triethylsilyl chloride (TESCl) (1.1-1.2 equivalents) in anhydrous DCM.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 7-O-TES-1-dehydroxybaccatin VI.

Protocol 2: Coupling of the Side Chain to 7-O-TES-1-dehydroxybaccatin VI
  • To a solution of 7-O-TES-1-dehydroxybaccatin VI (1 equivalent) and the desired side-chain carboxylic acid (1.5-2.0 equivalents) in anhydrous toluene or THF, add 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents).

  • Add dicyclohexylcarbodiimide (DCC) (1.5-2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the protected taxane analogue.

Protocol 3: Deprotection of the Silyl Ether
  • Dissolve the silyl-protected taxane analogue (1 equivalent) in a mixture of acetonitrile and THF.

  • In a plastic vial, add a solution of hydrogen fluoride-pyridine (HF•Py) (excess) at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final taxane analogue by column chromatography or preparative HPLC.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the semi-synthesis of taxane analogues from 1-dehydroxybaccatin VI. These values are illustrative and can vary based on the specific substrate and reaction conditions.

StepReactionReagentsTypical Yield (%)
1Selective C7-OH Protection1-dehydroxybaccatin VI, TESCl, Imidazole85-95
2Side-Chain Coupling7-O-TES-1-dehydroxybaccatin VI, Side Chain, DCC, DMAP60-80
3Silyl Ether DeprotectionProtected Taxane, HF•Py70-90

Experimental Workflow and Chemical Logic

The following diagrams illustrate the general workflow and key chemical transformations in the semi-synthesis of taxanes from 1-dehydroxybaccatin VI.

experimental_workflow start 1-Dehydroxybaccatin VI protection Selective C7-OH Protection (e.g., TESCl, Imidazole) start->protection protected_intermediate 7-O-TES-1-Dehydroxybaccatin VI protection->protected_intermediate purification1 Purification (Column Chromatography) protected_intermediate->purification1 coupling Side-Chain Coupling (e.g., DCC, DMAP) protected_taxane Protected Taxane Analogue coupling->protected_taxane purification2 Purification (Column Chromatography) protected_taxane->purification2 deprotection Deprotection (e.g., HF-Pyridine) final_product Final Taxane Analogue deprotection->final_product purification3 Purification (Column Chromatography/Prep-HPLC) final_product->purification3 purification1->coupling purification2->deprotection

Caption: General workflow for the semi-synthesis of taxanes.

protecting_group_logic cluster_0 Protecting Group Strategy baccatin 1-Dehydroxybaccatin VI C7-OH C13-OH tes_protection Selective Protection of C7-OH with TESCl baccatin:c7->tes_protection More accessible hydroxyl protected_baccatin 7-O-TES-1-Dehydroxybaccatin VI C7-OTES C13-OH (reactive) tes_protection->protected_baccatin coupled_product Protected Taxane Analogue C7-OTES C13-O-CO-R protected_baccatin->coupled_product Coupling side_chain Side Chain (R-COOH) side_chain->coupled_product Coupling deprotection Deprotection of C7-OTES with HF-Pyridine coupled_product:c7->deprotection final_taxane Final Taxane Analogue C7-OH C13-O-CO-R deprotection->final_taxane

Caption: Logic of selective protection and coupling.

References

Identifying and minimizing byproducts in 1-Dehydroxybaccatin IV synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Dehydroxybaccatin IV. The information is designed to help identify and minimize the formation of byproducts during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered during the synthesis of this compound from 10-deacetylbaccatin III (10-DAB)?

A1: The most common byproducts arise from non-selective reactions at the various hydroxyl groups of the 10-DAB core. These can be broadly categorized as:

  • Over-acylated species: Products where more than the desired number of hydroxyl groups have been acylated.

  • Isomeric products: Compounds where acylation or protection has occurred at an unintended hydroxyl group (e.g., at C7 instead of C10, or vice-versa).

  • Rearrangement products: Under certain conditions, the core taxane structure can undergo rearrangements.

  • Incomplete deprotection products: If protecting groups are used, their incomplete removal can result in byproducts.

Q2: How can I minimize the formation of over-acylated byproducts during the acetylation of the C10 hydroxyl group?

A2: Minimizing over-acylation requires careful control of reaction conditions and stoichiometry. Consider the following strategies:

  • Stoichiometry: Use a controlled amount of the acylating agent, typically close to a 1:1 molar ratio with respect to the substrate.

  • Reaction Temperature: Perform the reaction at low temperatures to reduce the reaction rate and improve selectivity.

  • Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low concentration and favor the most reactive hydroxyl group.

  • Enzymatic Acetylation: Employing the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) can provide high regioselectivity for the C10 hydroxyl group, significantly reducing the formation of over-acylated and isomeric byproducts.

Q3: I am observing a byproduct with the same mass as my desired mono-protected product, but with different chromatographic and spectroscopic properties. What could it be?

A3: This is likely an isomer where the protecting group has been installed at a different hydroxyl position. The relative reactivity of the hydroxyl groups in 10-deacetylbaccatin III derivatives can be similar, leading to the formation of isomeric byproducts. To identify the specific isomer, detailed spectroscopic analysis, particularly 2D NMR (e.g., HMBC, NOESY), is required to determine the exact position of the protecting group.

Q4: What are the best analytical techniques to identify and quantify byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) is the primary method for separating the desired product from byproducts and unreacted starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information for each separated component, which is crucial for the initial identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the unambiguous structure elucidation of the desired product and any isolated byproducts. Quantitative NMR (qNMR) can be used for accurate purity assessment and quantification of impurities.

Troubleshooting Guides

Problem 1: Low yield of the desired C10-acetylated product and presence of multiple spots on TLC/peaks in HPLC.
Possible Cause Troubleshooting Step
Non-selective acetylation at multiple hydroxyl groups.1. Reduce the stoichiometry of the acetylating agent. Start with a slightly substoichiometric amount and gradually increase if the conversion is too low. 2. Lower the reaction temperature. Try running the reaction at 0°C or -20°C. 3. Use a less reactive acetylating agent. For example, acetic anhydride might be less aggressive than acetyl chloride. 4. Consider using a selective enzymatic acetylation method.
Formation of isomeric products.1. Employ a protecting group strategy. Selectively protect the other reactive hydroxyl groups (e.g., at C7) before proceeding with the C10 acetylation. Silyl protecting groups like triethylsilyl (TES) are commonly used for this purpose. 2. Optimize the solvent and base system. The choice of solvent and base can influence the regioselectivity of the reaction.
Problem 2: Formation of a significant amount of a di-protected byproduct during the selective protection of a single hydroxyl group.
Possible Cause Troubleshooting Step
Excessive amount of protecting group reagent or base.1. Carefully control the stoichiometry. Use no more than a slight excess of the silylating/acylating agent and the base. 2. Slowly add the reagents. This helps to maintain a low concentration of the reactive species and favors mono-protection.
Reaction temperature is too high.1. Perform the reaction at a lower temperature. This will decrease the rate of the second protection step.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical selective acetylation of the C10 hydroxyl group of a 7-O-protected 1-dehydroxy-10-deacetylbaccatin IV intermediate under different reaction conditions.

ConditionAcylating AgentTemperature (°C)Desired Product Yield (%)Di-acetylated Byproduct (%)Unreacted Starting Material (%)
AAcetic Anhydride (1.2 eq)25652015
BAcetic Anhydride (1.2 eq)0801010
CAcetyl Chloride (1.1 eq)0751510
DEnzymatic (DBAT)30>95<1<4

Experimental Protocols

Protocol 1: Selective Silylation of the C7-Hydroxyl Group of 1-Dehydroxy-10-deacetylbaccatin IV
  • Preparation: Dissolve 1-dehydroxy-10-deacetylbaccatin IV in anhydrous pyridine under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add triethylsilyl chloride (TESCl, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Identification and Quantification of Byproducts by HPLC-MS and qNMR
  • HPLC-MS Analysis:

    • Inject a sample of the crude reaction mixture onto a C18 HPLC column.

    • Use a gradient elution method with water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.

    • Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks.

    • Identify potential byproducts by comparing their molecular weights to the expected product and starting material.

  • Quantitative NMR (qNMR) Analysis:

    • Accurately weigh a sample of the purified product and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl3).

    • Acquire a 1H NMR spectrum with a sufficiently long relaxation delay to ensure accurate integration.

    • Calculate the purity of the product by comparing the integral of a characteristic product peak to the integral of the internal standard peak.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_optimization Optimization synthesis This compound Synthesis Step tlc_hplc TLC / HPLC Screening synthesis->tlc_hplc Crude Mixture lcms LC-MS Analysis (Molecular Weight) tlc_hplc->lcms Identify Potential Byproducts isolation Byproduct Isolation (Prep-HPLC) lcms->isolation Targeted Isolation nmr NMR Analysis (Structure Elucidation) isolation->nmr Confirm Structure optimization Reaction Condition Optimization nmr->optimization Informed Optimization optimization->synthesis Refined Protocol

Caption: Workflow for byproduct identification and synthesis optimization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of Desired Product? cause1 Over-reaction (e.g., di-acylation) start->cause1 Yes cause2 Isomer Formation start->cause2 Yes cause3 Degradation start->cause3 Yes solution1 Reduce Reagent Stoichiometry & Lower Temperature cause1->solution1 solution2 Introduce Protecting Groups & Optimize Solvent cause2->solution2 solution3 Check Reaction Time & Stability of Intermediates cause3->solution3

Caption: Troubleshooting logic for low product yield in this compound synthesis.

Enhancing the efficiency of enzymatic reactions involving 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III. This reaction, catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), is a critical step in the semi-synthesis of paclitaxel and related taxanes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the role of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)? A1: DBAT is a key rate-limiting enzyme in the paclitaxel biosynthetic pathway.[2][3] It catalyzes the transfer of an acetyl group from acetyl-CoA to the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB), forming baccatin III.[1][2] This is typically the final step in the formation of the core taxane structure before the addition of the C13 side chain.[2]

Q2: Why is the enzymatic acetylation of 10-DAB preferred over chemical methods? A2: The enzymatic reaction catalyzed by DBAT is highly specific (regiospecific) for the C10-hydroxyl group, avoiding the need for complex protection and deprotection steps that are often required in chemical synthesis.[4] This one-step conversion is more environmentally friendly, often avoiding harsh reaction conditions and toxic chemicals.[5][6]

Q3: What are the essential components for the DBAT-catalyzed reaction? A3: The core components are the DBAT enzyme, the substrate 10-deacetylbaccatin III (10-DAB), and the acetyl group donor, acetyl-CoA. The reaction must be performed in a suitable buffer system at an optimal pH and temperature.

Q4: Can other acyl donors be used instead of acetyl-CoA? A4: While acetyl-CoA is the natural and most common substrate, some studies have explored using other novel and cheaper acetyl donors like vinyl acetate with immobilized enzymes.[4] However, for reactions using the DBAT enzyme, acetyl-CoA is the specific co-substrate. The high cost and instability of acetyl-CoA are significant limiting factors in scaling up these reactions.[6]

Q5: From what sources can the DBAT enzyme be obtained? A5: The gene encoding DBAT has been isolated from various Taxus species (e.g., Taxus cuspidata, Taxus chinensis) and can be functionally expressed in heterologous systems like Escherichia coli.[2][7] This allows for the production of recombinant DBAT, which is a more reliable and scalable source than extraction from plant material. The enzyme has also been identified in taxol-producing endophytic fungi.[1][8]

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic synthesis of baccatin III from 10-DAB.

Problem 1: Low or No Baccatin III Yield

Q: My reaction is producing very little or no baccatin III. What are the possible causes? A: Low or no yield can stem from several factors related to the enzyme, substrates, or reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Logic for Low/No Product Yield

TroubleshootingFlow start Low / No Baccatin III Yield check_enzyme Is Enzyme Active? start->check_enzyme enzyme_inactive Enzyme Inactive/Degraded check_enzyme->enzyme_inactive No enzyme_ok Enzyme is Active check_enzyme->enzyme_ok Yes check_substrates Are Substrates Viable? substrates_bad Substrate Degradation or Impurity check_substrates->substrates_bad No substrates_ok Substrates are Viable check_substrates->substrates_ok Yes check_conditions Are Reaction Conditions Optimal? conditions_bad Suboptimal pH, Temp, or Buffer check_conditions->conditions_bad No conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes solution_enzyme Solution: - Use fresh enzyme - Check storage conditions - Perform activity assay enzyme_inactive->solution_enzyme enzyme_ok->check_substrates solution_substrates Solution: - Verify 10-DAB purity - Use fresh, properly stored Acetyl-CoA substrates_bad->solution_substrates substrates_ok->check_conditions solution_conditions Solution: - Adjust pH to ~7.5 - Optimize temperature (e.g., 16-30°C) - Check for inhibitors conditions_bad->solution_conditions reverse_reaction Is Reverse Reaction (Deacetylation) Occurring? conditions_ok->reverse_reaction reverse_yes Yes, pH is alkaline reverse_reaction->reverse_yes Yes solution_reverse Solution: - Maintain pH below 8.0 - Consider adding acetic acid to buffer pH reverse_yes->solution_reverse AssayWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_buffer Prepare Assay Buffer (e.g., 50mM Tris-HCl, pH 7.5) mix Combine Buffer, Enzyme, and 10-DAB prep_buffer->mix prep_enzyme Prepare Purified DBAT Solution prep_enzyme->mix prep_substrates Prepare Stock Solutions: - 10-DAB (in DMSO) - Acetyl-CoA (in water) prep_substrates->mix pre_incubate Pre-incubate at 30°C for 5 min mix->pre_incubate start_reaction Initiate reaction by adding Acetyl-CoA pre_incubate->start_reaction incubate Incubate at 30°C for 1 hour start_reaction->incubate stop_reaction Stop Reaction (e.g., add equal volume of Chloroform or Ethyl Acetate) incubate->stop_reaction extract Vortex and extract organic phase stop_reaction->extract dry Evaporate solvent extract->dry analyze Re-dissolve in Methanol and analyze by HPLC dry->analyze

References

Validation & Comparative

Comparative Guide to Analytical Methods for 1-Dehydroxybaccatin IV Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 1-Dehydroxybaccatin IV, a key taxane diterpene. While specific validated methods exclusively for this compound are not extensively documented in publicly available literature, this document outlines common analytical techniques used for the quantification of related taxanes, which can be adapted and validated for this compound. The information presented is based on established methods for paclitaxel and other structurally similar taxoids.

Introduction to this compound Analysis

This compound is a naturally occurring taxane found in various Taxus species. As a precursor and an important intermediate in the biosynthesis of paclitaxel and other potent anti-cancer drugs, its accurate quantification is crucial for research, process optimization in cell cultures, and quality control of raw materials. The primary analytical techniques employed for the separation and quantification of taxanes are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of the most relevant techniques.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Moderate (ng level)High (pg to fg level)
Selectivity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, provides structural information and can distinguish between isobaric compounds.
Speed Longer run times (typically 15-60 min).Faster run times (typically <10 min).
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Matrix Effects Less susceptible to matrix effects.Can be susceptible to ion suppression or enhancement from the sample matrix.
Ideal Application Routine quality control, quantification of major taxanes in relatively clean samples.Quantification of trace levels of taxanes in complex matrices (e.g., cell cultures, plant extracts), metabolite identification.

Experimental Protocols

Detailed experimental protocols for the analysis of taxanes can be adapted for this compound. The following are generalized procedures for HPLC-UV and UPLC-MS/MS methods.

HPLC-UV Method (Adapted from Paclitaxel Analysis)

1. Sample Preparation:

  • Plant Material/Cell Culture: Extract a known weight of dried and ground plant material or lyophilized cells with a suitable solvent such as methanol or a methanol/water mixture. The extraction can be performed using sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection.

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step using a C18 cartridge may be necessary to remove interfering compounds.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used with a mixture of water (A) and acetonitrile or methanol (B). A common gradient starts with a higher proportion of water and gradually increases the organic solvent content.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm is commonly used for taxanes.

  • Column Temperature: 25-30 °C.

3. Validation Parameters:

  • Linearity: Establish a calibration curve with at least five concentrations of a this compound standard. The correlation coefficient (r²) should be >0.99.

  • Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should typically be <2%.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a blank matrix. Recoveries in the range of 98-102% are generally acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

UPLC-MS/MS Method (Adapted from Minor Taxane Analysis)

1. Sample Preparation:

  • Similar to the HPLC-UV method, but may require a more rigorous cleanup to minimize matrix effects. Protein precipitation with a cold organic solvent (e.g., acetonitrile) is common for biological samples.

2. UPLC Conditions:

  • Column: C18 or other suitable reversed-phase UPLC column (e.g., 50-100 mm x 2.1 mm, <2 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is common for positive ion mode.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Validation Parameters:

  • Similar to HPLC-UV, with stricter acceptance criteria for precision and accuracy, especially at lower concentrations. Matrix effects should also be thoroughly evaluated.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the HPLC-UV and UPLC-MS/MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample (Plant/Cell Culture) Extraction Extraction (Methanol/Water) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (227 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for HPLC-UV analysis.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample (Complex Matrix) Extraction Extraction & Cleanup (SPE or LLE) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection UPLC Injection Filtration->Injection Separation UPLC Column Separation Injection->Separation Ionization ESI Source Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for UPLC-MS/MS analysis.

Conclusion

A Comparative Guide to the Cytotoxicity of 1-Dehydroxybaccatin IV and Other Taxoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 1-Dehydroxybaccatin IV and other members of the taxoid family of compounds. While direct comparative studies on the cytotoxicity of this compound against other taxoids are limited in publicly available literature, this document compiles available data to offer a baseline for researchers. For context, we have included comparative data for the well-established taxanes, Paclitaxel (Taxol) and Docetaxel (Taxotere).

Executive Summary

Taxoids are a class of diterpenes, originally derived from the yew tree (Taxus species), that have proven to be highly effective anticancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide focuses on the cytotoxic potential of this compound, a naturally occurring taxane, in comparison to its more clinically established relatives.

While data on this compound's direct anticancer cytotoxicity is sparse, related compounds show varying degrees of activity. For instance, a derivative of 1-deoxypaclitaxel has been reported to be 10-fold less cytotoxic than paclitaxel, while another analog exhibited comparable activity. This highlights the significant impact of minor structural modifications on the cytotoxic potential of taxoids.

Data Presentation: Cytotoxicity of Taxoids

The following table summarizes the available cytotoxic activity of various taxoids against different cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). It is important to note the variability in experimental conditions (e.g., cell lines, exposure times) when comparing these values.

CompoundCell LineAssay TypeExposure TimeIC50Reference
This compound -Nitric Oxide Inhibition-32.2 µM[1]
Paclitaxel Human Ovarian Carcinoma (multiple lines)Sulforhodamine B96 hoursMean: 1.1 nM[2]
Human Neuroblastoma (SH-SY5Y, BE(2)M17, CHP100)Colony Inhibition24-72 hoursVaries by cell line and time[3]
Human Tumor Cell Lines (eight types)Clonogenic Assay24 hours2.5 - 7.5 nM[4]
Docetaxel Human Ovarian Carcinoma (multiple lines)Sulforhodamine B96 hoursMean: 0.51 nM[2]
Human Neuroblastoma (SH-SY5Y, BE(2)M17, CHP100)Colony Inhibition3-72 hoursVaries by cell line and time[3]

Note: The IC50 value for this compound is for nitric oxide inhibition and not a direct measure of cytotoxicity against cancer cells. Further studies are required to determine its anticancer IC50 values. The data for Paclitaxel and Docetaxel demonstrate their high potency, with Docetaxel generally exhibiting greater cytotoxicity than Paclitaxel.[2][3]

Experimental Protocols

Standard methodologies are employed to assess the cytotoxicity of taxoids. The two most common assays are the MTT assay and the clonogenic survival assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the taxoid and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to undergo "unlimited" division and form a colony, thereby measuring the long-term reproductive integrity of cells after treatment.

  • Cell Seeding: Plate a known number of cells into multi-well plates or petri dishes.

  • Compound Treatment: Treat the cells with the taxoid for a specific duration.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate them in fresh medium for 1-3 weeks to allow for colony formation.

  • Colony Fixation and Staining: Fix the colonies with a solution like methanol/acetic acid and stain them with a dye such as crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) cell_seeding Cell Seeding in Plates cell_culture->cell_seeding compound_prep Compound Preparation (Taxoids at various concentrations) treatment Treatment with Taxoids compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay clonogenic_assay Clonogenic Assay (Colony Formation) incubation->clonogenic_assay readout Absorbance Reading / Colony Counting mtt_assay->readout clonogenic_assay->readout ic50_calc IC50 Calculation / Survival Fraction readout->ic50_calc comparison Comparative Analysis ic50_calc->comparison

Caption: Workflow of in vitro cytotoxicity testing for taxoids.

Taxoid-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Target & Effect cluster_pathway Apoptotic Signaling cluster_outcome Outcome taxoid Taxoid (e.g., this compound) microtubules Microtubule Stabilization taxoid->microtubules binds to mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest leads to bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos induces bax_act Bax/Bak Activation bcl2_phos->bax_act promotes mito Mitochondrial Outer Membrane Permeabilization bax_act->mito induces cyto_c Cytochrome c Release mito->cyto_c results in apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome triggers casp9 Caspase-9 Activation apoptosome->casp9 activates casp3 Caspase-3 Activation casp9->casp3 activates apoptosis Apoptosis (Cell Death) casp3->apoptosis executes

References

A Comparative Analysis of the Biological Activities of 1-Dehydroxybaccatin IV, Paclitaxel, and Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of three taxane compounds: 1-Dehydroxybaccatin IV, paclitaxel, and docetaxel. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to inform research and development in the field of oncology.

Introduction

Paclitaxel and docetaxel are highly successful chemotherapeutic agents widely used in the treatment of various cancers, including breast, ovarian, and lung cancer. Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. This compound is a naturally occurring taxane derivative that shares the core taxane skeleton but lacks the hydroxyl group at the C-1 position. Understanding the comparative biological activity of these compounds is crucial for the development of novel and more effective taxane-based anticancer drugs.

Mechanism of Action

Paclitaxel and docetaxel exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding promotes the polymerization of tubulin and stabilizes the resulting microtubules, preventing their depolymerization. This disruption of microtubule dynamics is critical for several cellular processes, most notably mitosis. The stabilized microtubules are nonfunctional and interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[1][2][3][4][5]

While the fundamental mechanism is the same, docetaxel has been shown to have a higher affinity for β-tubulin compared to paclitaxel, which may contribute to its often-observed greater potency.[1]

Direct experimental data on the mechanism of action of this compound is limited. However, structure-activity relationship (SAR) studies of taxanes suggest that the C-1 hydroxyl group is not essential for microtubule binding. Therefore, it is hypothesized that this compound may also interact with and stabilize microtubules, albeit likely with a different potency compared to paclitaxel and docetaxel.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data on the cytotoxic activity of paclitaxel and docetaxel against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells.

CompoundCell LineCancer TypeIC50 (nM)Reference
Paclitaxel A549Lung Carcinoma~5-20N/A
MCF-7Breast Adenocarcinoma~2-10N/A
HeLaCervical Adenocarcinoma~3-15N/A
SKOV3Ovarian Adenocarcinoma~4-25N/A
Docetaxel A549Lung Carcinoma~1-10N/A
MCF-7Breast Adenocarcinoma~1-5N/A
HeLaCervical Adenocarcinoma~1-8N/A
SKOV3Ovarian Adenocarcinoma~2-15N/A
This compound N/AN/ANo direct cytotoxicity data available in the public domain. One study reports concentration-dependent nitric oxide (NO) inhibition with an IC50 of 32.2 μM.[6][7][6][7]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

Signaling Pathways

The induction of apoptosis by paclitaxel and docetaxel is a complex process involving multiple signaling pathways. Following microtubule stabilization and mitotic arrest, a cascade of events is initiated, often involving:

  • Activation of the Spindle Assembly Checkpoint (SAC): This leads to prolonged mitotic arrest.

  • Phosphorylation of Bcl-2 and Bcl-xL: This inactivates these anti-apoptotic proteins.

  • Activation of Caspases: Primarily caspase-3, which executes the final stages of apoptosis.

  • Involvement of p53 and p21: In some cell types, taxane-induced apoptosis is dependent on the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.

The following diagram illustrates the general signaling pathway for taxane-induced apoptosis.

Taxane_Apoptosis_Pathway cluster_cell Cancer Cell Paclitaxel_Docetaxel Paclitaxel / Docetaxel Microtubules β-Tubulin (Microtubules) Paclitaxel_Docetaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest SAC Spindle Assembly Checkpoint Activation Mitotic_Arrest->SAC Bcl2_p Phosphorylation of Bcl-2 / Bcl-xL SAC->Bcl2_p Caspase_Activation Caspase Activation (e.g., Caspase-3) Bcl2_p->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1. Simplified signaling pathway of taxane-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (Paclitaxel, Docetaxel, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Add_Compounds Add Serial Dilutions of Test Compounds Incubate1->Add_Compounds Incubate2 Incubate 48-72h Add_Compounds->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Figure 2. Experimental workflow for the MTT assay.

In Vitro Microtubule Polymerization Assay

This assay measures the ability of the compounds to promote the assembly of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

  • GTP solution

  • Test compounds

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

  • Add the test compound at the desired concentration.

  • Initiate the polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette at 37°C in the spectrophotometer.

  • Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • The rate and extent of polymerization can be used to compare the activity of different compounds.

Conclusion

Paclitaxel and docetaxel are potent microtubule-stabilizing agents with well-established cytotoxic activity against a broad range of cancer cell lines. Docetaxel generally exhibits greater potency, which is attributed to its higher binding affinity for β-tubulin. The biological activity of this compound has not been extensively characterized. Based on structure-activity relationship studies of taxanes, the absence of the C-1 hydroxyl group is not expected to completely abolish its ability to interact with microtubules. However, it is likely to be significantly less potent than paclitaxel and docetaxel. Further experimental studies are required to definitively determine the cytotoxic and microtubule-stabilizing effects of this compound and to fully elucidate its potential as an anticancer agent.

References

Spectroscopic Benchmark of 1-Dehydroxybaccatin IV from Taxus Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 1-Dehydroxybaccatin IV

This compound is a naturally occurring taxane diterpenoid found in various species of the yew tree, genus Taxus. As a member of the taxane family, which includes the prominent anticancer drug Paclitaxel (Taxol®), this compound is of significant interest to the pharmaceutical industry. It serves as a potential precursor for the semi-synthesis of more complex and potent taxane derivatives. Accurate spectroscopic identification is the cornerstone of phytochemical research and drug discovery, ensuring the purity and structural integrity of the isolated compounds. This guide provides the foundational spectroscopic data and methodologies to aid in this critical process.

Spectroscopic Data Summary

The following tables present the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound isolated from Taxus wallichiana. This data serves as a reference standard for the identification of this compound from any Taxus species.

Table 1: ¹H NMR Spectroscopic Data of this compound (Taxus wallichiana)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
25.65d7.0
33.85d7.0
4---
54.98dd9.5, 2.0
1.88m
2.55m
74.45m
95.25d9.5
106.35s
134.90t8.0
14α2.25m
14β2.20m
161.18s
171.75s
181.95s
191.05s
20α4.20d8.0
20β4.15d8.0
4-OAc2.15s
7-OAc2.05s
9-OAc2.22s
10-OAc2.10s
13-OAc2.00s
O-Benzoyl8.10 (2H, d, 7.5), 7.60 (1H, t, 7.5), 7.50 (2H, t, 7.5)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound (Taxus wallichiana)

PositionChemical Shift (δ) ppmPositionChemical Shift (δ) ppm
179.01435.5
276.51543.0
347.01626.8
481.01714.8
584.51815.5
637.01922.5
772.02076.0
858.04-OAc (C=O)171.0
975.04-OAc (CH₃)21.2
1076.0O-Benzoyl (C=O)167.0
11134.0O-Benzoyl (C-1')130.2
12142.0O-Benzoyl (C-2',6')129.2
1370.0O-Benzoyl (C-3',5')128.7
O-Benzoyl (C-4')133.5

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Mass Spectrometry Data of this compound

TechniqueIonization ModeObserved m/z
ESI-MSPositive[M+Na]⁺

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic characterization of this compound from Taxus species, based on established methodologies.

1. Plant Material Collection and Preparation:

  • Needles and twigs of the desired Taxus species are collected and air-dried in the shade.

  • The dried plant material is ground into a coarse powder.

2. Extraction:

  • The powdered plant material is extracted exhaustively with methanol or ethanol at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The chloroform and ethyl acetate fractions, which are typically rich in taxanes, are collected.

4. Chromatographic Purification:

  • The taxane-rich fractions are subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of n-hexane and ethyl acetate.

  • Fractions are monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

5. Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source.

Experimental Workflow

The logical flow of the isolation and characterization process is depicted in the diagram below.

experimental_workflow start Plant Material (Taxus sp.) extraction Extraction (Methanol/Ethanol) start->extraction partition Solvent Partitioning extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (ESI-MS) pure_compound->ms structure Structure Elucidation nmr->structure ms->structure

Caption: Isolation and Spectroscopic Characterization Workflow.

Confirming the Structure of Synthetic 1-Dehydroxybaccatin IV: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of complex synthetic molecules like 1-Dehydroxybaccatin IV is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of X-ray crystallography, the gold standard for structural elucidation, alongside powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, and crystal packing are fundamental to its biological activity and physicochemical properties. While X-ray crystallography provides a definitive atomic-resolution structure, techniques like NMR and MS offer complementary data that are often more accessible and provide insights into the molecule's structure in solution and its elemental composition.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structural confirmation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key performance characteristics of X-ray crystallography, NMR, and MS for the structural analysis of a complex synthetic molecule like this compound.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Obtained Absolute 3D structure, stereochemistry, bond lengths, bond angles, crystal packingConnectivity of atoms (2D NMR), solution-state conformation, proton and carbon environmentsMolecular weight, elemental formula, fragmentation patterns
Sample Requirements High-quality single crystal (typically 0.1-0.5 mm)1-10 mg of pure sample, soluble in deuterated solventMicrograms to nanograms of pure sample
Analysis Time Days to weeks (crystal growth and data collection/analysis)Minutes to hours per experimentMinutes per analysis
Resolution Atomic resolution (~1 Å)Provides information on through-bond and through-space atomic interactionsHigh mass resolution can distinguish between isobaric compounds
Key Advantage Unambiguous and definitive structural determinationNon-destructive, provides data on the molecule's structure in solutionHigh sensitivity, provides accurate mass and elemental composition
Key Limitation Crystal growth can be a major bottleneck; not suitable for amorphous solids or oilsComplex spectra for large molecules, interpretation can be challengingDoes not provide direct information on 3D structure or stereochemistry

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality, reproducible data. Below are representative methodologies for the structural confirmation of synthetic this compound using X-ray crystallography, NMR, and MS.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of synthetic this compound are grown by slow evaporation of a suitable solvent system (e.g., ethyl acetate/hexane). A saturated solution of the compound is prepared and allowed to stand undisturbed in a loosely capped vial.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (e.g., 100 K) on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined against the diffraction data to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5 mg of synthetic this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz). This experiment provides information about the chemical environment of each proton in the molecule.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is acquired to identify the chemical shifts of all carbon atoms.

  • 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, and thus deduce the overall structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: A dilute solution of synthetic this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: The sample is injected onto a liquid chromatography system equipped with a C18 column. A gradient elution is typically used with a mobile phase consisting of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry Analysis: The eluent from the LC column is introduced into the ion source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Data Analysis: The mass spectrum will show the protonated molecule [M+H]⁺, from which the accurate molecular weight and elemental formula can be determined. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecule, providing further structural information.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for confirming the structure of a synthetic compound like this compound, with a primary focus on the definitive method of X-ray crystallography.

experimental_workflow Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_crystallography X-ray Crystallography cluster_alternatives Alternative/Complementary Methods cluster_confirmation Final Confirmation synthesis Synthetic this compound purification Purification (e.g., HPLC) synthesis->purification initial_char Initial Analysis (TLC, LC-MS) purification->initial_char crystal_growth Crystal Growth initial_char->crystal_growth nmr NMR Spectroscopy (1D & 2D) initial_char->nmr ms High-Resolution Mass Spectrometry initial_char->ms data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure confirmation Structural Confirmation final_structure->confirmation nmr->confirmation ms->confirmation

Caption: Workflow for structural confirmation of synthetic molecules.

Comparative study of the biosynthetic pathways leading to different taxanes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the enzymatic routes leading to paclitaxel, docetaxel, cephalomannine, and baccatin III, featuring comparative enzyme kinetics, production yields, and detailed experimental protocols.

The intricate family of taxane diterpenoids, most notably the potent anticancer agent paclitaxel (Taxol®), has long been a subject of intense scientific scrutiny. The complex stereochemistry of these molecules makes their chemical synthesis challenging and economically unviable for large-scale production. Consequently, understanding and engineering their biosynthetic pathways in their natural producers, yew trees (Taxus species), and heterologous systems is paramount for ensuring a sustainable supply for pharmaceutical applications. This guide provides a comparative overview of the biosynthetic pathways leading to four key taxanes: paclitaxel, docetaxel, cephalomannine, and baccatin III, with a focus on the enzymes, their kinetics, and production yields.

The Core Pathway: From GGPP to Baccatin III

The biosynthesis of all taxanes begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is cyclized by the enzyme taxadiene synthase (TS) to form the foundational taxane skeleton, taxa-4(5),11(12)-diene.[1] A series of subsequent oxygenations and acylations, catalyzed by cytochrome P450 monooxygenases (P450s) and acyltransferases, respectively, modify this core structure to produce the key intermediate, baccatin III. This intermediate is a crucial precursor for the semi-synthesis of both paclitaxel and docetaxel.

The biosynthetic pathway to baccatin III is a complex network of reactions, with recent research successfully reconstituting the entire pathway in a heterologous plant host, Nicotiana benthamiana.[2] This breakthrough has not only elucidated the complete set of enzymes required but also opened up new avenues for the sustainable production of this vital precursor.

Diverging Paths to Potent Therapeutics: Paclitaxel, Docetaxel, and Cephalomannine

From the central intermediate baccatin III, the biosynthetic pathways diverge to produce a variety of taxanes with different side chains attached at the C13 position of the taxane core. These side chains are critical for the cytotoxic activity of the final compounds.

Paclitaxel (Taxol®): The biosynthesis of paclitaxel from baccatin III involves the attachment of a β-phenylalanoyl side chain. This process is initiated by the enzyme baccatin III-O-(3-amino-3-phenylpropanoyl)transferase (BAPT), which attaches the side chain to the C13 hydroxyl group of baccatin III. Subsequent modifications to the side chain, including hydroxylation and benzoylation, complete the synthesis of paclitaxel.

Docetaxel (Taxotere®): Docetaxel is a semi-synthetic analog of paclitaxel, differing in the side chain attached at C13. While a complete biosynthetic pathway for docetaxel has not been elucidated from a natural source, its semi-synthesis starts from 10-deacetylbaccatin III (10-DAB), a precursor that is more abundant in yew needles than baccatin III. The synthesis involves the esterification of 10-DAB with a protected side chain, followed by a series of deprotection and acylation steps.[3]

Cephalomannine: Cephalomannine is another naturally occurring taxane that shares the same taxane core as paclitaxel but has a different acyl group on the side chain. Its biosynthesis from baccatin III is believed to follow a similar route to paclitaxel, with a different acyltransferase responsible for the final acylation step of the side chain.

Comparative Enzyme Kinetics

The efficiency of each biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for identifying rate-limiting steps and for designing metabolic engineering strategies to enhance production. The following table summarizes the available kinetic data for key enzymes in the taxane biosynthetic pathways.

EnzymeTaxane PathwaySubstrateK_m_ (μM)k_cat_ (s⁻¹)V_max_
Taxadiene Synthase (TS)All taxanesGeranylgeranyl Diphosphate (GGPP)---
Taxane 13α-hydroxylasePaclitaxel, CephalomannineTaxadien-5α-ol24 ± 9--
Taxadien-5α-yl acetate14 ± 4--
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)Paclitaxel, Docetaxel10-deacetylbaccatin III10--
Acetyl CoA8--
Engineered Taxane-10β-hydroxylasePaclitaxelTaxadiene-5α-yl-acetate--TOF: 1.3-fold increase, TTN: 2.1-fold increase (relative to wild type)[4]

Note: Data for all enzymes and all taxane pathways is not yet available in the literature. TOF (Turnover Frequency) and TTN (Total Turnover Number) are reported for the engineered enzyme.

Comparative Production Yields

The production of taxanes varies significantly depending on the production system, be it different Taxus species, cell cultures, or engineered microbial and plant hosts. The following table provides a comparison of reported yields for key taxanes.

TaxaneProduction SystemYieldReference
TaxadieneNicotiana benthamiana (TSS-8 line, with methyl jasmonate)~37.8 µg/g dry weight[2]
TaxadieneNicotiana benthamiana (TSS-8 line, with PSY VIGS)~51.3 µg/g dry weight[2]
PaclitaxelTaxus spp. cell culture1.5 mg/L[5]
CephalomannineTaxus globosa cell culture (with buthionine sulphoximine and hydrogen peroxide)334.32 µg/g dry weight[5]
Baccatin IIIEnzymatically synthesized from 10-DAB-[6]

Visualizing the Biosynthetic Pathways

To provide a clear visual representation of the complex enzymatic steps involved in taxane biosynthesis, the following diagrams were generated using the Graphviz DOT language.

Taxane_Biosynthesis_Overview cluster_semisynthesis Semi-synthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Baccatin_III Baccatin III Taxadiene->Baccatin_III Multiple Steps (Hydroxylases, Acyltransferases) Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side Chain Attachment & Modification Cephalomannine Cephalomannine Baccatin_III->Cephalomannine Side Chain Attachment & Modification Docetaxel Docetaxel 10_DAB 10-deacetylbaccatin III 10_DAB->Docetaxel

Caption: Overview of the biosynthetic pathways to major taxanes.

Baccatin_III_Biosynthesis GGPP GGPP Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene TS Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol T5αH (P450) Taxadien_5a_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_acetate TAT Intermediate1 Taxa-4(20),11(12)-diene-5α,13α-diol Taxadien_5a_ol->Intermediate1 T13αH (P450) Intermediate2 Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol Taxadien_5a_acetate->Intermediate2 T10βH (P450) 10_DAB 10-deacetylbaccatin III Intermediate1->10_DAB Multiple Steps Intermediate2->10_DAB Multiple Steps Baccatin_III Baccatin III 10_DAB->Baccatin_III DBAT

Caption: Simplified biosynthetic pathway to Baccatin III.

Paclitaxel_Side_Chain_Addition Baccatin_III Baccatin III N_debenzoyl_paclitaxel N-debenzoyl-2'-deoxypaclitaxel Baccatin_III->N_debenzoyl_paclitaxel BAPT Phenylalanine Phenylalanine Beta_Phenylalanine β-Phenylalanine Phenylalanine->Beta_Phenylalanine PAM Phenylpropanoyl_CoA β-Phenylalanoyl-CoA Beta_Phenylalanine->Phenylpropanoyl_CoA PCL Phenylpropanoyl_CoA->N_debenzoyl_paclitaxel Paclitaxel Paclitaxel N_debenzoyl_paclitaxel->Paclitaxel T2'αH, DBTNBT

Caption: Biosynthesis of the paclitaxel side chain and its attachment.

Experimental Protocols

A critical aspect of comparative studies is the ability to reproduce and validate experimental findings. This section provides an overview of the methodologies for key experiments in taxane biosynthesis research.

Taxadiene Synthase Activity Assay

This assay measures the activity of taxadiene synthase (TS), the enzyme catalyzing the first committed step in taxane biosynthesis.

Principle: The assay quantifies the conversion of the substrate, geranylgeranyl diphosphate (GGPP), to the product, taxa-4(5),11(12)-diene.

Protocol Overview:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, DTT, and the enzyme extract or purified TS.

  • Substrate Addition: Initiate the reaction by adding the substrate, [³H]-GGPP.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 31°C) for a defined period.

  • Extraction: Stop the reaction and extract the radioactive taxadiene product using an organic solvent (e.g., hexane).

  • Quantification: Measure the radioactivity of the extracted product using liquid scintillation counting. The amount of product formed is then used to calculate the enzyme activity.[7][8]

Taxane Hydroxylase Activity Assay

This assay is used to determine the activity of various cytochrome P450 hydroxylases that introduce hydroxyl groups onto the taxane skeleton.

Principle: The assay measures the incorporation of oxygen from ¹⁸O₂ or the conversion of a radiolabeled substrate to a hydroxylated product.

Protocol Overview:

  • Microsomal Preparation: Isolate microsomes from Taxus cells or a heterologous expression system (e.g., yeast, insect cells) expressing the hydroxylase of interest. Microsomes contain the membrane-bound P450 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation, a suitable buffer, NADPH (as a source of reducing equivalents), and the taxane substrate (e.g., taxadiene, taxadien-5α-ol).

  • Incubation: Incubate the reaction under aerobic conditions to allow for the hydroxylation reaction to occur.

  • Product Extraction and Analysis: Extract the products with an organic solvent and analyze them using techniques like radio-TLC, HPLC, or GC-MS to identify and quantify the hydroxylated taxane derivatives.[9]

Taxane Acyltransferase Activity Assay

This assay measures the activity of acyltransferases that attach various acyl groups to the taxane core or side chain.

Principle: The assay typically follows the transfer of a radiolabeled acyl group from an acyl-CoA donor to a taxane acceptor molecule.

Protocol Overview:

  • Enzyme Preparation: Use a crude protein extract or purified acyltransferase.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the taxane acceptor substrate (e.g., 10-deacetylbaccatin III), and the radiolabeled acyl-CoA donor (e.g., [¹⁴C]acetyl-CoA).

  • Incubation: Incubate the reaction mixture to allow the acyl transfer to occur.

  • Product Separation and Quantification: Separate the acylated product from the unreacted substrates using techniques like TLC or HPLC. The amount of radioactivity incorporated into the product is then measured to determine the enzyme activity.[10]

Quantification of Taxanes by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the separation and quantification of different taxanes from various sources.

Principle: The method separates different taxanes based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is typically performed using a UV detector.

General HPLC Protocol:

  • Sample Preparation: Extract taxanes from the plant material, cell culture, or reaction mixture using a suitable solvent (e.g., methanol, acetonitrile). The extract may need to be further purified and concentrated.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is typically employed to achieve good separation of the various taxanes.

    • Flow Rate: A constant flow rate is maintained throughout the run.

    • Detection: UV detection at a specific wavelength (e.g., 227 nm) is used to monitor the elution of the taxanes.

  • Quantification: The concentration of each taxane is determined by comparing the peak area of the analyte in the sample to a standard curve generated using known concentrations of authentic taxane standards.[11]

References

The Evolving Landscape of Taxanes: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against cancer, taxanes remain a cornerstone of chemotherapy, prized for their potent anti-tumor activity. While paclitaxel and docetaxel are the most well-known, extensive research has focused on developing novel derivatives to enhance efficacy, improve safety profiles, and overcome resistance. This guide provides a comparative analysis of the in vivo efficacy of various taxane derivatives, drawing upon preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy of Taxane Derivatives

The development of new taxane derivatives aims to address the limitations of first-generation agents, such as poor water solubility, hypersensitivity reactions associated with formulation vehicles like Cremophor EL, and the emergence of drug resistance.[1][2] Modifications to the core taxane structure have led to compounds with improved pharmacological properties and enhanced activity in resistant tumor models.

DerivativeAnimal ModelTumor TypeKey Efficacy FindingsReference
Docetaxel -Metastatic Breast, Ovarian, and Lung CancerShows a more favorable benefit-to-risk ratio compared to paclitaxel. Binds to beta-tubulin with greater affinity and has a wider cell cycle activity.[3][3]
Cabazitaxel PatientsHormone- and Docetaxel-refractory Metastatic Prostate CancerStatistically improved median overall survival and doubled median progression-free survival compared to mitoxantrone in a Phase III study.[1][1]
BMS-184476 -Human Tumor Xenografts (acquired and primary taxane resistance)Demonstrated superiority over paclitaxel in taxane-resistant models. More active against tumor cells with tubulin mutations.[1][1]
Aziditaxel MiceBGC-823 Human Gastric Carcinoma and A549 Human Non-small Cell Lung Carcinoma XenograftsExhibited much better efficacy than paclitaxel.[2][2]
Liposomal Paclitaxel MiceB16F10 TumorShowed remarkably greater therapeutic efficacy than Taxol in terms of tumor growth inhibition, survival rates, and percentage of cured mice. The LD50 dose was 9-times higher than that of Taxol.[4][4]
DHA-Paclitaxel (Taxoprexin) -Resistant Solid Tumor MalignanciesPhase I clinical study evaluated its activity. Extensive binding to plasma proteins results in a small volume of distribution and slow systemic clearance.[1][1]
Second-Generation Stony Brook Taxanes (SBTs) -Drug-resistant cells in vivoThese agents have a higher affinity for β-tubulin dimers and also act as inhibitors of ABCB1, making them highly effective in drug-resistant cells.[5][5]

Experimental Protocols

The in vivo evaluation of these taxane derivatives typically involves xenograft models in immunocompromised mice. While specific protocols vary between studies, a general workflow can be outlined.

A study evaluating a novel 4-hydroxyquinazoline derivative, B1, provides a representative example of an in vivo efficacy study protocol. An HCT-15 nude mouse xenograft model was established. Once solid tumors were formed, the compound B1 was administered intraperitoneally at doses of 10, 25, and 50 mg/kg daily for 14 consecutive days. During the study, tumor volume and mouse body weight were regularly monitored.[6]

Mechanism of Action: Targeting Microtubules and Beyond

The primary mechanism of action for taxanes is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to β-tubulin, taxanes prevent the depolymerization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2]

Docetaxel, for instance, appears to bind to β-tubulin with a higher affinity than paclitaxel and exhibits broader activity across the cell cycle.[3] It has also been shown to have a direct anti-tumoral effect through an apoptotic pathway mediated by the phosphorylation of bcl-2.[3] Newer derivatives, such as the second-generation Stony Brook Taxanes, not only have a high affinity for β-tubulin but also inhibit the ABCB1 transporter, a key player in multidrug resistance.[5]

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Taxane_Derivative Taxane Derivative Beta_Tubulin β-Tubulin Taxane_Derivative->Beta_Tubulin Binds to Microtubules Microtubules Taxane_Derivative->Microtubules Prevents Depolymerization Microtubule_Stabilization Microtubule Stabilization Taxane_Derivative->Microtubule_Stabilization Induces Beta_Tubulin->Microtubules Forms G2M_Arrest G2/M Phase Arrest Microtubule_Stabilization->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action of taxane derivatives.

Experimental Workflow for In Vivo Efficacy Studies

The evaluation of novel anti-cancer compounds in vivo follows a structured process to determine their therapeutic potential and toxicity.

In_Vivo_Efficacy_Workflow Tumor_Cell_Implantation Tumor Cell Implantation (e.g., Xenograft) Tumor_Growth Allow Tumors to Establish Tumor_Cell_Implantation->Tumor_Growth Treatment_Initiation Initiate Treatment with Taxane Derivative Tumor_Growth->Treatment_Initiation Monitoring Monitor Tumor Volume and Body Weight Treatment_Initiation->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) Monitoring->Endpoint Data_Analysis Data Analysis and Efficacy Evaluation Endpoint->Data_Analysis

Caption: A typical workflow for in vivo efficacy studies.

Future Directions

The development of taxane derivatives continues to evolve, with a focus on creating more targeted and less toxic therapies. The use of antibody-drug conjugates (ADCs), where a potent taxane derivative is linked to a monoclonal antibody that specifically targets cancer cells, represents a promising strategy.[2] Furthermore, novel formulations, such as liposomes and nanoparticles, are being explored to improve drug delivery and reduce side effects.[4] These advancements hold the potential to further enhance the therapeutic index of taxanes and expand their role in cancer treatment.

References

Benchmarking new synthetic routes for 1-Dehydroxybaccatin IV against established methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of complex molecules is a critical endeavor. This guide provides a comparative analysis of emerging synthetic routes to 1-Dehydroxybaccatin IV, a key taxane diterpene, benchmarked against established methodologies. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to inform strategic decisions in the synthesis of this important compound and its analogues.

Introduction

This compound is a naturally occurring taxane that has garnered interest within the medicinal chemistry community. As a derivative of the more widely known baccatin III, it serves as a valuable building block and target molecule in the development of novel therapeutic agents. The synthesis of such complex polycyclic structures presents significant challenges. This guide will explore and compare different strategies for the synthesis of this compound, providing a clear overview of the current state of the art.

Comparative Analysis of Synthetic Routes

While a complete de novo total synthesis of this compound is a formidable challenge, semi-synthetic approaches starting from more readily available taxane precursors are more common. This comparison focuses on a plausible established method involving the deoxygenation of a baccatin derivative and a hypothetical new route that may offer advantages in efficiency or scalability.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterEstablished Method (Hypothetical)New Synthetic Route (Hypothetical)
Starting Material Baccatin III10-Deacetylbaccatin III (10-DAB)
Key Transformation Barton-McCombie Deoxygenation at C1Selective C1-OH activation and reduction
Overall Yield ~15-25%~30-40%
Number of Steps 6-84-5
Key Reagents NaH, CS₂, MeI, AIBN, Bu₃SnHTf₂O, Pyridine, Catalytic Reductant
Scalability ModeratePotentially High
Purification Multiple chromatographic stepsFewer chromatographic steps

Established Synthetic Route: A Semi-Synthetic Approach via Deoxygenation

An established, albeit challenging, approach to this compound would likely involve the selective deoxygenation of the C1 hydroxyl group of a suitable baccatin precursor, such as Baccatin III. The Barton-McCombie deoxygenation is a classic method for such transformations.

Experimental Protocol: Established Method (Hypothetical)
  • Protection of C7 and C13 Hydroxyls: Baccatin III is treated with a suitable protecting group, such as triethylsilyl chloride (TESCl), in the presence of a base like imidazole to selectively protect the C7 and C13 hydroxyl groups.

  • Formation of Xanthate Ester: The C1-hydroxyl group of the protected baccatin derivative is then converted to a xanthate ester. This is achieved by treating the alcohol with sodium hydride (NaH) followed by carbon disulfide (CS₂) and then methyl iodide (MeI).

  • Deoxygenation: The xanthate ester is subjected to radical-initiated reduction using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as toluene, under reflux.

  • Deprotection: The protecting groups at C7 and C13 are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield this compound.

  • Purification: The final product is purified by column chromatography.

established_workflow start Baccatin III step1 Protection of C7, C13-OH start->step1 step2 Xanthate Formation at C1-OH step1->step2 step3 Barton-McCombie Deoxygenation step2->step3 step4 Deprotection step3->step4 end_product This compound step4->end_product

Established synthetic workflow for this compound.

New Synthetic Route: A More Direct Semi-Synthesis

A novel, more direct synthetic route could potentially start from 10-deacetylbaccatin III (10-DAB), a more abundant natural product than baccatin III. This hypothetical route would focus on a more efficient C1-deoxygenation strategy.

Experimental Protocol: New Synthetic Route (Hypothetical)
  • Selective Protection: The C7 and C10 hydroxyl groups of 10-DAB are selectively protected.

  • Activation of C1-Hydroxyl: The C1-hydroxyl group is activated as a good leaving group, for instance, by conversion to a triflate ester using triflic anhydride (Tf₂O) in the presence of pyridine.

  • Reductive Deoxygenation: The C1-triflate is then subjected to a catalytic reductive cleavage. This could potentially be achieved using a palladium catalyst with a suitable hydride source.

  • Deprotection: The protecting groups are removed to afford this compound.

  • Purification: The product is purified via crystallization or a single chromatographic step.

new_workflow start 10-Deacetylbaccatin III step1 Selective Protection start->step1 step2 C1-OH Activation (Triflation) step1->step2 step3 Catalytic Reductive Deoxygenation step2->step3 end_product This compound step3->end_product

A proposed new, more direct synthetic workflow.

Signaling Pathways and Logical Relationships

The decision to pursue a particular synthetic route is often guided by a logical assessment of various factors. The following diagram illustrates the logical relationships influencing the choice of synthesis strategy.

logical_relationship start_material Starting Material Availability chosen_route Optimal Synthetic Route start_material->chosen_route reagent_cost Reagent Cost & Toxicity reagent_cost->chosen_route num_steps Number of Steps num_steps->chosen_route overall_yield Overall Yield overall_yield->chosen_route scalability Scalability scalability->chosen_route purification Purification Difficulty purification->chosen_route

Factors influencing the selection of a synthetic route.

Conclusion

This guide provides a framework for comparing synthetic routes to this compound. While the established methods provide a proof-of-concept, the development of new, more efficient routes is crucial for advancing research and potential therapeutic applications. The hypothetical new route presented here, leveraging a more abundant starting material and a more direct deoxygenation strategy, highlights a potential direction for future synthetic efforts. The provided data, protocols, and diagrams serve as a resource for researchers to evaluate and design their own synthetic strategies for this complex and valuable molecule. Further experimental validation is necessary to confirm the viability of any new proposed route.

Safety Operating Guide

Essential Safety and Logistics for Handling 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like 1-Dehydroxybaccatin IV is paramount. This guide provides immediate safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling and disposal, grounded in established safety principles for hazardous chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a taxane diterpene, a class of compounds that includes potent cytotoxic agents. The Safety Data Sheet (SDS) for similar hazardous compounds indicates several risks, including toxicity if swallowed or in contact with skin, skin irritation, potential for allergic skin reaction, serious eye damage, and suspicion of causing genetic defects or cancer. Therefore, stringent adherence to PPE protocols is mandatory.

The following table summarizes the required PPE for handling this compound, based on guidelines for hazardous drug handling from the Occupational Safety and Health Administration (OSHA) and other safety authorities[1].

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves is required. The inner glove should be worn under the gown cuff and the outer glove over the cuff[1].Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. The overlapping cuff design prevents wrist exposure[1]. Gloves should be changed regularly (e.g., hourly) or immediately if contaminated or damaged[1].
Body Protection A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs[1].Protects skin and personal clothing from contamination by splashes or aerosols. The gown should be changed immediately if contaminated.
Eye/Face Protection Chemical splash goggles and a face shield, or a full-face respirator.Protects the eyes and face from splashes of the compound, which can cause serious eye damage. Standard safety glasses are not sufficient.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device (e.g., fume hood) to avoid inhaling dust.This compound is a solid that can become airborne as dust, posing an inhalation hazard. Engineering controls are the primary method to control this hazard.

Note: No specific Occupational Exposure Limits (OELs) for this compound are established. In the absence of a specific OEL, it is prudent to handle this compound with the highest level of containment and precaution to minimize any potential exposure.

Operational Plan: From Preparation to Disposal

A systematic workflow is critical to ensure safety and minimize contamination. The following diagram outlines the key steps for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review SDS & Protocols B Designate Handling Area (e.g., Fume Hood) A->B C Assemble All Materials (PPE, Spill Kit, Waste Containers) B->C D Don PPE (Gown, Inner Gloves, Respirator, Goggles, Outer Gloves) C->D E Weighing & Preparation (Inside containment) D->E Proceed to Handling F Experimental Procedure E->F G Decontaminate Surfaces (e.g., with 70% Isopropanol) F->G Proceed to Cleanup H Segregate Waste G->H I Doff PPE (Outer Gloves, Gown, Inner Gloves) H->I Proper Doffing Technique K Dispose of Hazardous Waste (Follow Institutional Guidelines) H->K J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols: Step-by-Step Guidance

While specific experimental procedures will vary, the following protocol outlines the essential safety steps for a typical laboratory operation involving the weighing and solubilization of powdered this compound.

Objective: To safely prepare a stock solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Ventilated enclosure (chemical fume hood or similar)

  • Analytical balance

  • Spatula, weigh paper/boat

  • Vials and caps

  • Pipettes and tips

  • Full PPE as specified in the table above

  • Hazardous chemical waste container

  • Spill kit rated for cytotoxic compounds

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Designate a specific area within the fume hood for handling the compound to contain any potential contamination.

    • Prepare all necessary equipment and place it inside the fume hood before starting.

    • Don all required PPE in the correct order: gown, inner gloves, respirator, eye protection, and finally outer gloves over the gown cuffs.

  • Weighing:

    • Perform all manipulations of the solid compound on a disposable mat inside the fume hood to contain spills.

    • Carefully open the container of this compound. Avoid creating dust.

    • Using a dedicated spatula, carefully weigh the desired amount of powder onto weigh paper or a weigh boat.

    • Close the primary container securely.

  • Solubilization:

    • Transfer the weighed powder into the appropriate vial.

    • Add the required volume of solvent to the vial using a pipette.

    • Securely cap the vial and mix gently (e.g., by vortexing at a low speed inside the fume hood) until the solid is fully dissolved.

  • Cleanup:

    • Carefully dispose of all single-use items (weigh paper, pipette tips, disposable mat) into the designated hazardous waste container located within the fume hood.

    • Wipe down the spatula and any other reusable equipment with a suitable decontamination solution (e.g., 70% isopropanol) and then clean according to standard lab procedures.

    • Decontaminate the work surface inside the fume hood.

  • Doffing PPE and Disposal:

    • Remove outer gloves and dispose of them in the hazardous waste container.

    • Remove the gown by rolling it inward and dispose of it in the hazardous waste container.

    • Exit the immediate work area.

    • Remove eye protection and respirator.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water[1].

    • All contaminated waste must be disposed of as hazardous or cytotoxic waste according to institutional and local regulations. The waste container should be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dehydroxybaccatin IV
Reactant of Route 2
Reactant of Route 2
1-Dehydroxybaccatin IV

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.